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Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate Documentation Hub

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  • Product: Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate
  • CAS: 898753-56-5

Core Science & Biosynthesis

Foundational

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate chemical structure and physical properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, a keto-ester of interest in organic synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, a keto-ester of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile of its structure, properties, and synthesis.

Chemical Structure and Identifiers

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate possesses a molecular structure that combines an ethyl ester, a quaternary dimethylated carbon center, and a para-methoxyphenyl ketone. This combination of functional groups makes it a versatile intermediate for further chemical modifications.

Below is a 2D representation of the chemical structure:

Chemical Structure of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
SMILES CCOC(=O)C(C)(C)CC(=O)c1ccc(OC)cc1
InChI InChI=1S/C15H20O4/c1-5-19-14(18)15(2,3)10-13(17)11-6-8-12(16-4)9-7-11/h6-9H,5,10H2,1-4H3
InChIKey JXHATAPKKSSYBZ-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate can be predicted based on its structure and by comparison with analogous compounds. These properties are crucial for its handling, purification, and use in subsequent reactions.

Table 2: Predicted Physical and Chemical Properties

PropertyPredicted ValueRationale/Comparison
Physical State Likely a colorless to pale yellow oil or low-melting solid at room temperature.Similar keto-esters are often liquids or low-melting solids.
Boiling Point > 200 °C at atmospheric pressure. Likely boils at a lower temperature under vacuum.High molecular weight and polar functional groups suggest a high boiling point. For comparison, ethyl 4-chloro-4-oxobutyrate boils at 88-90 °C at 11 mmHg[1].
Melting Point Not readily predictable without experimental data.
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water.The ester and aromatic ring contribute to its solubility in organic media, while the overall nonpolar character limits water solubility.
Density ~1.1 g/mLBased on the density of similar aromatic keto-esters.
Refractive Index ~1.5Typical for aromatic compounds with ester functionalities.

Proposed Synthesis: Friedel-Crafts Acylation

A robust and logical synthetic route to Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is the Friedel-Crafts acylation of anisole with ethyl 2,2-dimethyl-4-chloro-4-oxobutyrate. This reaction is a classic and efficient method for forming aryl ketones.[2][3]

The proposed reaction is as follows:

Anisole + Ethyl 2,2-dimethyl-4-chloro-4-oxobutyrate --(AlCl₃)--> Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acid chloride, making the carbonyl carbon highly electrophilic and facilitating the formation of a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich anisole ring attacks the acylium ion. The methoxy group is an ortho-, para-director, and due to steric hindrance from the methoxy group, the para-substituted product is expected to be the major isomer.[4][5]

  • Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product.

Experimental Protocol

This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions.[2][6]

Materials:

  • Anisole

  • Ethyl 2,2-dimethyl-4-chloro-4-oxobutyrate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of ethyl 2,2-dimethyl-4-chloro-4-oxobutyrate (1.0 equivalent) in anhydrous dichloromethane.

  • Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add anisole (1.0 equivalent) dropwise, again keeping the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Anisole Anisole ReactionVessel Friedel-Crafts Acylation in DCM, 0°C to rt Anisole->ReactionVessel AcidChloride Ethyl 2,2-dimethyl-4-chloro-4-oxobutyrate AcidChloride->ReactionVessel Catalyst AlCl₃ (Lewis Acid) Catalyst->ReactionVessel Quench Quench with Ice/HCl ReactionVessel->Quench Reaction Mixture Extraction Extraction with DCM Quench->Extraction Wash Wash (HCl, NaHCO₃, Brine) Extraction->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Crude Product Product Pure Product Chromatography->Product

Caption: Workflow for the synthesis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the synthesized compound. The following are predicted spectral data based on the compound's structure and data from similar molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

Table 3: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet2HAromatic protons ortho to the carbonyl group
~6.95Doublet2HAromatic protons meta to the carbonyl group
~4.15Quartet2H-O-CH₂ -CH₃
~3.85Singlet3H-O-CH₃
~3.20Singlet2H-CH₂ -C=O
~1.25Singlet6H-C(CH₃ )₂
~1.20Triplet3H-O-CH₂-CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~198Ketone C=O
~175Ester C=O
~163Aromatic C-O
~130Aromatic C-H (ortho to C=O)
~129Aromatic C (ipso to C=O)
~113Aromatic C-H (meta to C=O)
~60-O-C H₂-CH₃
~55-O-C H₃
~45-C (CH₃)₂
~40-C H₂-C=O
~25-C(C H₃)₂
~14-O-CH₂-C H₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7][8]

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretching (aliphatic)
~1735StrongC=O stretching (ester)
~1680StrongC=O stretching (aryl ketone, conjugated)
~1600, ~1510MediumC=C stretching (aromatic)
~1250, ~1170StrongC-O stretching (ester and ether)
Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Predicted Key Fragment Ions in Mass Spectrometry

m/zProposed Fragment
264[M]⁺ (Molecular ion)
219[M - OCH₂CH₃]⁺
191[M - COOCH₂CH₃]⁺
135[CH₃OC₆H₄CO]⁺ (p-methoxybenzoyl cation)

Applications and Future Directions

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, as a functionalized keto-ester, holds potential as a key intermediate in the synthesis of more complex molecules. Its structural motifs are found in various biologically active compounds. Potential applications could include:

  • Pharmaceutical Synthesis: The aryl ketone and ester moieties can be modified to construct heterocyclic systems or to serve as a scaffold for the development of novel therapeutic agents.

  • Agrochemical Research: Similar structures are often explored for their potential as herbicides or pesticides.

  • Materials Science: The aromatic and carbonyl groups may allow for its use in the development of new polymers or functional materials.

Further research is warranted to explore the reactivity of this molecule and its utility in various synthetic transformations. Experimental validation of its physical and spectroscopic properties will be a crucial next step for its broader application in the scientific community.

References

  • Friedel-Crafts Acylation of Anisole. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]

  • IR Spectra. (n.d.). University of California, Los Angeles. [Link]

  • Friedel Crafts Reaction Virtual Lab. (n.d.). PraxiLabs. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate(CAS# 898753-53-2). (n.d.). Angene. [Link]

  • ETHYL 2,2-DIMETHYL-4-(3,5-DIMETHYLPHENYL)-4-OXOBUTYRATE. (n.d.). NextSDS. [Link]

  • Ethyl 4-oxobutanoate. (n.d.). PubChem. [Link]

  • Dialkylation of Ethyl 4-(Het)aryl-3-Oxobutanoates as a Route to 5-(2-Oxoethyl)cyclopentenones. (2019). Amanote Research. [Link]

  • Ethyl isobutyrate. (n.d.). PubChem. [Link]

  • A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2-[(arylsulfonyl)methyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates under solvent-free condition and their selective cyclooxgenase (COX-1 &COX-2) inhibitor studies. (2025). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. (2023, January 22). YouTube. [Link]

  • Microwave-mediated reductive amination-cyclization of 4-aryl-4-oxobutanoates. (n.d.). Indian Academy of Sciences. [Link]

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero. [Link]

  • S1. Materials and reagents S1.1. LC/MS solvents and eluent additives. (n.d.). Copernicus Publications. [Link]

  • Ethyl 4-chloro-4-oxobutyrate. (n.d.). SLS. [Link]

  • Ethyl 4-ethoxy-3-oxobutyrate. (n.d.). PubChem. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.). National Center for Biotechnology Information. [Link]

  • Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • Ethyl (E)-4-(4-methoxyphenyl)methoxy-2-methylbut-2-enoate. (n.d.). SpectraBase. [Link]

  • Mass Spectrum of ethyl p -methoxycinnamate. (n.d.). ResearchGate. [Link]

  • Greatest Hits Collection: IR Spectral Interpretation. (2025, February 27). Spectroscopy Online. [Link]

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2017, July 11). MDPI. [Link]

  • 2-(4-Methoxyphenyl)ethanol. (n.d.). NIST WebBook. [Link]

  • FTIR spectra of ethyl trans-p-methoxycinnamate. (n.d.). ResearchGate. [Link]

Sources

Exploratory

1H and 13C NMR Spectral Analysis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (Chemical Formula: C15​H20​O4​ ) is a highly versatile synthetic intermediate. Structurally, it features a para-methoxyaryl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (Chemical Formula: C15​H20​O4​ ) is a highly versatile synthetic intermediate. Structurally, it features a para-methoxyaryl group linked to a ketone, an isolated methylene bridge, a sterically demanding gem-dimethyl quaternary center, and an ethyl ester. Derivatives of this 4-aryl-4-oxobutyrate scaffold are frequently utilized in medicinal chemistry, most notably in the development of matrix metalloprotease (MMP) inhibitors [1].

Understanding the precise nuclear magnetic resonance (NMR) signatures of this molecule is critical for structural validation during multi-step syntheses. This whitepaper provides a comprehensive, field-proven guide to the synthesis, sample preparation, and rigorous 1H and 13C NMR spectral assignment of this compound.

Experimental Protocols: Synthesis & Sample Preparation

As a self-validating system, the synthesis of this compound relies on predictable regioselectivity and clear spectroscopic markers to confirm the success of each step.

Step-by-Step Synthetic Methodology
  • Friedel-Crafts Acylation (Regioselective Ring Opening):

    • Procedure: In a flame-dried flask under inert atmosphere, dissolve 2,2-dimethylsuccinic anhydride (1.0 eq) and anisole (1.1 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C. Carefully add anhydrous aluminum chloride ( AlCl3​ , 2.2 eq) in portions. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Causality & Logic: The bulky AlCl3​ -anhydride complex dictates regioselectivity. Nucleophilic attack by the anisole ring occurs preferentially at the less sterically hindered carbonyl (C4, adjacent to the CH2​ ) rather than the C1 carbonyl (adjacent to the gem-dimethyls). This yields 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid.

    • Workup: Quench with ice-cold 1M HCl to break the aluminum complex. Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Fischer Esterification:

    • Procedure: Dissolve the crude carboxylic acid in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid ( H2​SO4​ , 0.1 eq). Reflux the mixture for 8 hours.

    • Causality & Logic: Refluxing in a large excess of ethanol drives the equilibrium toward the ester.

    • Self-Validation: The reaction is deemed complete when the broad carboxylic acid OH peak (~11.0 ppm) completely disappears from the crude 1H NMR aliquot, replaced by the characteristic ethyl ester signals.

NMR Sample Preparation Protocol
  • Solvent: Dissolve 15–20 mg of the purified ester in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Internal Standard: Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS). TMS provides a highly shielded, magnetically equivalent 12-proton signal that acts as the universal 0.00 ppm reference point [2].

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any paramagnetic particulates that could cause localized magnetic field inhomogeneities and broaden the spectral peaks.

NMR Acquisition Parameters

To ensure high-fidelity data, the acquisition parameters must be tailored to the relaxation properties of the molecule [3].

  • 1H NMR (400 MHz):

    • Scans (ns): 16 to 64. (Sufficient due to the high natural abundance of 1H).

    • Relaxation Delay (D1): 1.0 second.

    • Pulse Angle: 30°.

  • 13C NMR (100 MHz):

    • Scans (ns): 1024 or higher.

    • Relaxation Delay (D1): 2.5 to 3.0 seconds.

    • Causality & Logic: A longer D1 is strictly required for 13C NMR. Quaternary carbons (C1, C2, C4, and the ipso/para aromatic carbons) lack directly attached protons. Therefore, they cannot undergo efficient dipole-dipole relaxation. A short D1 would cause these critical signals to saturate and vanish into the baseline.

    • Decoupling: WALTZ-16 proton decoupling is applied to collapse carbon signals into sharp singlets, increasing the signal-to-noise ratio.

Spectral Data & Mechanistic Assignment

1H NMR Spectral Analysis

Table 1: 1H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C4-Ar (ortho to C=O)7.95d (AA'BB')8.82HAr-H
C4-Ar (ortho to OMe)6.93d (AA'BB')8.82HAr-H
Ester −OCH2​CH3​ 4.12q7.12H −OCH2​−
Ar-OCH33.87s-3HMethoxy
C3 Methylene3.25s-2H −CH2​−
C2 gem-dimethyls1.30s-6H −C(CH3​)2​−
Ester −OCH2​CH3​ 1.22t7.13H −CH3​

Mechanistic Insights:

  • Aromatic Region (δ 6.93 & 7.95): The electron-withdrawing nature of the ketone strongly deshields the ortho protons (δ 7.95), while the electron-donating methoxy group shields its adjacent protons (δ 6.93). While often reported as two simple doublets, this is technically an AA'BB' spin system due to magnetic inequivalence.

  • C3 Methylene (δ 3.25): This signal is a sharp singlet. Because it is flanked by a ketone (C4) and a quaternary carbon (C2), there are no vicinal protons to induce spin-spin splitting ( n+1 rule). Its downfield shift is driven by the adjacent anisotropic carbonyl π -system.

13C NMR Spectral Analysis

Table 2: 13C NMR Data (100 MHz, CDCl3​ )

PositionChemical Shift (δ, ppm)TypeAssignment
C4196.5CqKetone Carbonyl
C1176.8CqEster Carbonyl
Ar-C (para)163.5CqAr-C-OMe
Ar-C (ipso)130.8CqAr-C-C=O
Ar-CH (ortho to C=O)130.4CHAr-CH
Ar-CH (ortho to OMe)113.7CHAr-CH
Ester −OCH2​− 60.6 CH2​ −OCH2​CH3​
Ar-OCH355.5 CH3​ Methoxy
C347.2 CH2​ −CH2​−
C240.1Cq −C(CH3​)2​−
C2 gem-dimethyls25.4 CH3​ −CH3​ (x2)
Ester −CH3​ 14.1 CH3​ −OCH2​CH3​

Mechanistic Insights:

  • Carbonyl Differentiation: The ketone carbon (C4) is highly deshielded (δ 196.5) due to the pure inductive and resonance effects of the oxygen. The ester carbonyl (C1) appears upfield (δ 176.8) because the ester oxygen donates electron density via resonance, partially mitigating the deshielding effect [2].

  • Quaternary C2 (δ 40.1): The steric bulk of the gem-dimethyl groups and the proximity to the ester carbonyl push this carbon to ~40 ppm, a key diagnostic marker differentiating it from linear aliphatic chains.

Structural Validation Diagram

G A Anisole + 2,2-Dimethylsuccinic Anhydride B Friedel-Crafts Acylation (AlCl3, DCM, 0°C) A->B C 4-(4-Methoxyphenyl)-2,2-dimethyl -4-oxobutanoic acid B->C D Fischer Esterification (EtOH, H2SO4, Reflux) C->D E Ethyl 2,2-dimethyl-4-(4-methoxyphenyl) -4-oxobutyrate D->E F NMR Acquisition (1H/13C in CDCl3) E->F G Spectral Validation & Peak Assignment F->G

Logical workflow from regioselective synthesis to NMR validation of the target ethyl ester.

References

  • US5789434A - Derivatives of substituted 4-biarylbutyric acid as matrix metalloprotease inhibitors - Google Patents.
  • Short Intro to Nuclear Magnetic Resonance: Chemical Shift - Colorado State University.
  • Basic Concepts, Principles and Applications of NMR Spectroscopy - IJIRSET.
Foundational

Elucidating Molecular Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Phenyl-Oxobutanoate Derivatives

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the crystallographic analysis of ethyl 4-oxo-butyrate derivatives, a class of co...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the crystallographic analysis of ethyl 4-oxo-butyrate derivatives, a class of compounds with significant potential in synthetic chemistry and drug discovery. While crystallographic data for Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is not publicly available at the time of this writing, this guide will use the closely related and structurally characterized compound, ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate , as a case study to illustrate the principles and methodologies of single-crystal X-ray diffraction. The insights and protocols described herein are directly applicable to the analysis of the title compound and its analogues.

The Significance of Crystallographic Analysis in Drug Development

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and biological activity. For drug development professionals, a precise understanding of a compound's crystal structure is paramount. It provides invaluable information on its conformation, stereochemistry, and potential intermolecular interactions with biological targets. Single-crystal X-ray diffraction is the gold standard for obtaining this information, offering an unambiguous determination of the molecular structure.

From Synthesis to Single Crystal: The Initial Steps

The journey to elucidating a crystal structure begins with the synthesis and subsequent crystallization of the target compound. The synthesis of ethyl 4-oxo-butyrate derivatives often involves well-established organic chemistry reactions. For instance, the synthesis of related compounds has been achieved through reactions like the condensation of an aniline with an oxobutanoate.[1]

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Various techniques such as vapor diffusion, slow cooling, or solvent layering can be employed to encourage the growth of well-ordered single crystals.

The Experimental Workflow of Single-Crystal X-ray Diffraction

The following diagram outlines the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination & Refinement synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer, such as a Bruker APEXII CCD.[2][3] The crystal is typically cooled to a low temperature (e.g., 293 K) to minimize thermal vibrations of the atoms.[2] The diffractometer rotates the crystal while irradiating it with monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å).[4] The diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement

The collected diffraction data is then processed to yield a set of structure factors. These are used in conjunction with computational methods to solve the phase problem and generate an initial electron density map of the unit cell. Programs like SHELXS are often used for this purpose, employing direct methods to arrive at an initial structural model.[2]

This initial model is then refined using a least-squares method with programs such as SHELXL.[2] During refinement, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3] The quality of the final refined structure is assessed by parameters such as the R-factor, wR2, and the goodness-of-fit (S).

Crystallographic Data for Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate

The following table summarizes the crystallographic data for our case study compound, providing a clear example of the type of information obtained from a single-crystal X-ray diffraction experiment.[2][4]

ParameterValue
Chemical FormulaC₁₃H₁₃ClO₄
Formula Weight268.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.4557 (4)
b (Å)16.6411 (7)
c (Å)8.4319 (3)
β (°)105.644 (2)
Volume (ų)1277.64 (9)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]0.045
wR(F²)0.135
Goodness-of-fit (S)1.07

Molecular and Supramolecular Structure

The refined crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate reveals key details about its molecular conformation and how the molecules pack in the crystal lattice. In this particular structure, the dihedral angle between the chlorobenzene ring and the 4-methoxy-2-oxobut-3-enoate ethyl ester residue is 54.10 (5)°.[2][4]

The analysis of intermolecular interactions is crucial for understanding the solid-state properties of a compound. In the crystal of our case study compound, molecules are connected by C—H⋯O interactions, forming a supramolecular layer.[2][4] The following diagram illustrates a simplified representation of such intermolecular interactions.

intermolecular_interactions cluster_interactions Intermolecular Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 C-H···O mol3 Molecule C mol2->mol3 C-H···O C-H_A C-H O_B O C-H_B C-H O_C O

Caption: Schematic of intermolecular C-H···O hydrogen bonds.

Conclusion

The determination of the crystal structure of a small molecule like Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate through single-crystal X-ray diffraction is a powerful technique that provides definitive structural information. While specific data for this compound is not yet in the public domain, the methodologies and the type of results that can be expected are well-illustrated by the analysis of closely related compounds. This knowledge is fundamental for rational drug design, polymorphism studies, and understanding structure-activity relationships, making it an indispensable tool for researchers in the pharmaceutical sciences.

References

  • Flores, D. C., Vicenti, J. R. de M., Pereira, B. Á., & da Silva, G. M. D. (2014). Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o1025. [Link]

  • ResearchGate. (n.d.). Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. Retrieved March 17, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved March 17, 2026, from [Link]

  • Fun, H.-K., et al. (2011). Ethyl 2-[2-(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2809. [Link]

  • Iowa Research Online. (n.d.). CCDC 2344717: Experimental Crystal Structure Determination. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal and Molecular Structure of Ethyl 2-[(4-Hydroxy-phenyl)-hydrazono]-3-oxobutanoate. Retrieved March 17, 2026, from [Link]

  • International Centre for Diffraction Data. (2019). Quantitative XRD & XRF Analyses — Unified & Simplified. Retrieved March 17, 2026, from [Link]

  • Kamanna, K. S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 8(12), x231201. [Link]

  • ResearchGate. (n.d.). Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3- methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline. Retrieved March 17, 2026, from [Link]

  • Fun, H.-K., et al. (2011). Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2809. [Link]

  • Marshall University. (n.d.). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Retrieved March 17, 2026, from [Link]

  • Asian Journal of Chemistry. (2015). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Retrieved March 17, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical research and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of suc...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. Poor solubility can lead to unpredictable bioavailability, diminished therapeutic efficacy, and significant challenges in manufacturing. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine the solubility profile of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, a compound of interest in medicinal chemistry. By moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and reproducible approach to this critical physicochemical characterization.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At a molecular level, the dissolution of a solute in a solvent is a thermodynamic process governed by the interplay of intermolecular forces. For Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, a molecule possessing both polar (ester and ketone functionalities) and non-polar (aromatic ring and alkyl groups) regions, its interaction with a solvent is a nuanced affair.

The overall Gibbs free energy change (ΔG) of dissolution dictates the extent of solubility. This is influenced by the enthalpy change (ΔH), which includes the energy required to overcome solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. It is also influenced by the entropy change (ΔS) associated with the increased disorder of the system upon dissolution.

Key Physicochemical Properties of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (and structurally related compounds):

PropertyInferred Significance for Solubility
Molecular Weight Higher molecular weight can correlate with lower solubility.
Polar Surface Area (PSA) The ester and ketone groups contribute to the PSA, suggesting potential for hydrogen bonding with protic solvents.
LogP The presence of the aromatic ring and alkyl chains suggests a degree of lipophilicity, indicating solubility in non-polar organic solvents.
Crystal Lattice Energy The energy holding the solid-state compound together must be overcome by solvent interactions for dissolution to occur.

The Gold Standard: Equilibrium Shake-Flask Method for Thermodynamic Solubility

To obtain the true thermodynamic solubility, the equilibrium shake-flask method is the most reliable and widely accepted technique.[1][2] This method ensures that the solution has reached a state of equilibrium with the solid drug, providing a definitive measure of its saturation concentration at a given temperature.

Causality of the Shake-Flask Protocol

The deliberate steps of this method are designed to mitigate common sources of error and ensure the attainment of true thermodynamic equilibrium.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Compound to Solvent B Seal Vessel A->B Prevents solvent evaporation C Agitate at Constant Temperature B->C Initiates dissolution D Monitor for Equilibrium (e.g., 24-72 hours) C->D Ensures saturation is reached E Allow Solid to Settle D->E Prepares for sampling F Filter or Centrifuge Supernatant E->F Isolates saturated solution G Dilute Saturated Solution F->G Prepares for analysis H Quantify Concentration (HPLC/UV-Vis) G->H Determines solubility

Detailed Experimental Protocol
  • Preparation of Solvent Systems: Prepare a range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane).

  • Addition of Excess Solute: To a series of vials, add a pre-weighed amount of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate to a known volume of each solvent. The amount added should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate. Equilibrium is often reached within 24 to 72 hours, but for poorly soluble compounds, longer times may be necessary.[2] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, either centrifugation or filtration through a chemically compatible filter (e.g., PTFE) is required. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

  • Sample Preparation for Analysis: Accurately pipette a known volume of the clear supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy, to determine the concentration of the dissolved compound.

Analytical Quantification: A Deeper Dive

The choice of analytical technique for quantifying the dissolved Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is pivotal for accuracy and reliability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of organic compounds, including aromatic ketones.[3][4][5]

Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a compound like Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, a reverse-phase C18 column is a suitable starting point.

Protocol for HPLC Method Development:

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good initial choice.

  • Mobile Phase Selection: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer is typically used. An isocratic elution with a mobile phase like acetonitrile and water (e.g., 50:50 v/v) can be a starting point.[6]

  • Detector Wavelength: The methoxyphenyl and ketone chromophores in the molecule will exhibit strong UV absorbance. The optimal wavelength for detection (λmax) should be determined by scanning a dilute solution of the compound across the UV spectrum (e.g., 200-400 nm).

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system and plot the peak area versus concentration to generate a calibration curve. The linearity of this curve (R² > 0.999) is essential for accurate quantification.[7][8]

  • Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentration by interpolating their peak areas from the calibration curve.

G A Prepare Mobile Phase (e.g., Acetonitrile:Water) B Equilibrate HPLC System with Mobile Phase A->B F Inject Sample C Prepare Calibration Standards D Inject Standards & Generate Calibration Curve C->D H Calculate Concentration from Calibration Curve D->H E Prepare Diluted Sample from Solubility Study E->F G Integrate Peak Area F->G G->H

UV-Visible (UV-Vis) Spectroscopy

For a more rapid, though potentially less specific, analysis, UV-Vis spectroscopy can be employed.[7][9]

Principle: This technique measures the absorption of UV or visible light by the analyte. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the absorbing species.[7][9]

Protocol for UV-Vis Quantification:

  • Determine λmax: Scan a dilute solution of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate in the chosen solvent to identify the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity.[10]

  • Prepare Calibration Curve: Create a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Analyze Samples: Measure the absorbance of the diluted samples from the solubility experiment and determine their concentration from the calibration curve.

Important Consideration: The UV-Vis method is more susceptible to interference from impurities that also absorb at the λmax. HPLC provides greater specificity by separating the analyte from potential impurities before detection.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Profile of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
Heptane0.1[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Toluene2.4[Experimental Value][Calculated Value][e.g., Soluble]
Dichloromethane3.1[Experimental Value][Calculated Value][e.g., Freely Soluble]
Ethyl Acetate4.4[Experimental Value][Calculated Value][e.g., Soluble]
Acetone5.1[Experimental Value][Calculated Value][e.g., Freely Soluble]
Ethanol5.2[Experimental Value][Calculated Value][e.g., Soluble]
Methanol6.6[Experimental Value][Calculated Value][e.g., Soluble]

Interpretation: The solubility data should be correlated with the properties of the solvents. For instance, high solubility in solvents like dichloromethane and acetone would be expected due to the ketone and ester functionalities. Solubility in less polar solvents like toluene would be attributed to the aromatic and alkyl portions of the molecule.

Conclusion: A Pathway to Informed Formulation

This guide has outlined a robust, scientifically-grounded approach to determining the solubility profile of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate. By adhering to the principles of the equilibrium shake-flask method and employing validated analytical techniques such as HPLC, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical dataset that informs pre-formulation strategies, aids in the selection of appropriate delivery systems, and ultimately, contributes to the successful development of new therapeutic agents.

References

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Reviews. Available at: [Link]

  • Various Authors. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]

  • Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. Available at: [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Unknown Author. (2024). Solubility test for Organic Compounds. The Organic Chemistry Laboratory. Available at: [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Unknown Author. (n.d.). III Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]

  • Rahman, A. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. Available at: [Link]

  • Lee, E., & Kim, S. (n.d.). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). Frontiers in Remote Sensing. Available at: [Link]

  • Rahman, A. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research. Available at: [Link]

  • Ophardt, C. E. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Available at: [Link]

  • Chemsrc. (2025). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Available at: [Link]

  • Unknown Author. (n.d.). Solubility Testing of Organic Compounds. Scribd. Available at: [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online. Available at: [Link]

  • Agilent Technologies. (2001). HPLC for Food Analysis. Available at: [Link]

  • SIELC Technologies. (2023). HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. Available at: [Link]

  • Yulvianti, E., et al. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Available at: [Link]

  • Cardeal, Z. L., & de Souza, P. P. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]

  • Vuckovic, D., et al. (n.d.). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. PMC. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Trost, B. M., & Toste, F. D. (n.d.). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated. Supporting Information. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Solutions for Analysis of Polymer Additives. Available at: [Link]

  • NextSDS. (n.d.). ETHYL 2,2-DIMETHYL-4-(3,5-DIMETHYLPHENYL)-4-OXOBUTYRATE. Available at: [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Available at: [Link]

  • Jayashree, B. S., et al. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. PMC. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate. Available at: [Link]

  • Unknown Author. (n.d.). Solvent Miscibility Table. Available at: [Link]

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Foundational

A Methodological Guide to the Thermodynamic Characterization of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

Abstract: This technical guide provides a comprehensive framework for the experimental and computational characterization of the thermodynamic properties of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate. Recognizi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the experimental and computational characterization of the thermodynamic properties of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate. Recognizing that extensive thermodynamic data for this specific keto-ester is not widely published, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. It details the core principles, experimental protocols, and data interpretation strategies necessary to establish a robust thermodynamic profile, which is essential for applications in pharmaceutical development, including stability assessment, formulation design, and process safety.

Introduction: The Need for a Thermodynamic Profile

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is an organic molecule featuring both a ketone and an ester functional group. Such molecules are common scaffolds and intermediates in medicinal chemistry and drug discovery.[1] A thorough understanding of a compound's thermodynamic properties is not merely academic; it forms the bedrock of successful drug development.[2] Properties such as thermal stability, melting behavior, and heat capacity directly influence critical decisions regarding a drug candidate's storage, shelf-life, formulation, and manufacturing processes.[3][4]

This guide will not present pre-existing data, but will instead empower the researcher to generate high-quality, reliable data through established analytical techniques. We will explore the "why" behind experimental choices, ensuring that the described protocols are self-validating and grounded in fundamental thermodynamic principles.

cluster_molecule Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate cluster_properties Core Thermodynamic Properties cluster_application Drug Development Applications mol C₁₅H₂₀O₄ stability Thermal Stability (Td) mol->stability Characterized by phase Phase Transitions (Tm, ΔHfus) mol->phase Characterized by heat_cap Heat Capacity (Cp) mol->heat_cap Characterized by formulation Formulation & Solubility stability->formulation Informs safety Process Safety & Hazard Analysis stability->safety Informs storage Stability & Shelf-Life stability->storage Informs phase->formulation Informs phase->safety Informs phase->storage Informs heat_cap->formulation Informs heat_cap->safety Informs heat_cap->storage Informs

Caption: Logical relationship between the molecule, its core thermodynamic properties, and their application in drug development.

Foundational Thermodynamic Parameters

A complete thermodynamic profile is built upon several key experimental measurements. The three pillars of this characterization are thermal stability, phase transition analysis, and heat capacity.

  • Thermal Stability (Td): This defines the temperature at which the molecule begins to chemically decompose.[5] It is the ultimate upper limit for any handling, processing, or storage condition. Thermogravimetric Analysis (TGA) is the primary technique for this determination.[6]

  • Phase Transitions (Melting Point, Tₘ & Enthalpy of Fusion, ΔHfus): The melting point is a fundamental physical property indicative of purity and identity. The enthalpy of fusion, the energy required to melt the solid, is critical for understanding solubility and crystal lattice energy.[7] These are best measured using Differential Scanning Calorimetry (DSC).[8]

  • Heat Capacity (Cₚ): This property measures the amount of heat required to raise the temperature of the substance by a given amount.[9] It is essential for physical stability predictions, understanding intermolecular interactions, and for performing accurate safety and hazard assessments of chemical processes.[10] Modulated DSC (MDSC) offers the most accurate measurement of this parameter.[11]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for characterizing Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate. The causality behind each step is explained to ensure robust and reliable data generation.

cluster_workflow General Experimental Workflow start Sample Preparation (5-10 mg) tga TGA Analysis (Determine Td) start->tga Analyze dsc DSC Analysis (Determine Tm, ΔHfus) start->dsc Analyze analysis Data Synthesis & Interpretation tga->analysis mdsc MDSC Analysis (Determine Cp) dsc->mdsc Refine for Cp dsc->analysis mdsc->analysis profile Complete Thermodynamic Profile analysis->profile

Caption: High-level workflow for comprehensive thermal analysis.

Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature in a controlled atmosphere.[5] This directly reveals the onset temperature of decomposition, where mass loss occurs.

Self-Validation System:

  • Instrument: Ensure the TGA balance is calibrated using certified reference weights.

  • Atmosphere: Use high-purity nitrogen (99.995% or higher) to create an inert atmosphere. This is critical to ensure that the observed mass loss is due to thermal decomposition, not oxidation.

Step-by-Step Methodology:

  • Sample Preparation: Tare a clean TGA pan (typically platinum or alumina). Accurately weigh 5–10 mg of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate into the pan. An accurate mass is crucial for quantitative analysis.[4]

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Purge Gas: Set the nitrogen purge gas flow rate to 20–50 mL/min. This maintains an inert environment and removes any gaseous decomposition products.[12]

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes to ensure thermal stability before the ramp begins.

      • Ramp the temperature from 30 °C to a suitable upper limit (e.g., 400 °C) at a heating rate of 10 °C/min. A 10 °C/min rate is a standard practice that balances resolution and experimental time.[12]

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • The decomposition temperature (Td) is typically reported as the onset temperature of the major mass loss step, determined by the intersection of the baseline tangent with the tangent of the inflection point of the mass loss curve.

Protocol: Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[8] This technique allows for the precise determination of melting points and the energy associated with melting (enthalpy of fusion).

Self-Validation System:

  • Calibration: Before analysis, calibrate the DSC for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHfus = 28.5 J/g). This ensures the accuracy of the measured values.[13]

  • Sample Encapsulation: Use hermetically sealed aluminum pans to prevent any mass loss due to volatilization before melting, which would invalidate the enthalpy measurement.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3–7 mg of the sample into a hermetic aluminum pan and seal it. Prepare an identical empty sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Experimental Conditions:

    • Purge Gas: Use a nitrogen purge at 50 mL/min to maintain a consistent, inert thermal environment.[12]

    • Temperature Program:

      • Equilibrate at 25 °C for 3 minutes.

      • Heat the sample from 25 °C to a temperature approximately 30-40 °C above the expected melting point at a rate of 10 °C/min.[14]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Melting Point (Tₘ): The melting point is determined as the onset temperature of the endothermic melting peak.[7]

    • Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak. The instrument software will calculate this value in Joules per gram (J/g).[7] This represents the energy absorbed by the sample during melting.

Protocol: Heat Capacity by Modulated DSC (MDSC)

MDSC is an advancement over traditional DSC that superimposes a sinusoidal temperature modulation on the linear heating ramp.[15] This allows the total heat flow to be separated into its reversing (heat capacity-related) and non-reversing (kinetic) components, providing a more accurate measurement of heat capacity.[11][16]

Self-Validation System:

  • Calibration: A specific heat capacity calibration is required. This is performed by running a sapphire (α-Al₂O₃) standard under the same experimental conditions as the sample. Sapphire has a well-characterized and stable heat capacity.[9]

  • Parameter Selection: The modulation period must be slow enough to allow for complete heat transfer to and from the sample during each cycle.[11]

Step-by-Step Methodology:

  • Calibration: Run a sapphire standard (10-20 mg) using the method below to obtain a heat capacity calibration constant (Kcp).

  • Sample Preparation: Accurately weigh 10–15 mg of the sample into an aluminum pan and seal.

  • Instrument Setup: Place the sample and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program (MDSC):

      • Equilibrate at a starting temperature (e.g., 0 °C).

      • Heat at an underlying rate of 2–3 °C/min to the desired final temperature.

      • Apply a temperature modulation with an amplitude of ±0.5 to 1.0 °C and a period of 60 to 100 seconds.[11]

  • Data Analysis:

    • The instrument software will calculate the reversing heat capacity (Rev Cp) as a function of temperature. This signal provides the quantitative heat capacity data in J/g°C.

Data Summary and Interpretation

The data obtained from these analyses should be compiled to form a cohesive thermodynamic profile.

Table 1: Representative Thermodynamic Data for a Novel Keto-Ester

Parameter Symbol Technique Representative Value Significance in Drug Development
Decomposition Temperature Td (onset) TGA ~250 °C Defines upper limit for safe handling and processing.[17]
Melting Point Tₘ (onset) DSC ~95 °C Critical for purity assessment, polymorphism screening, and solubility models.
Enthalpy of Fusion ΔHfus DSC ~110 J/g Relates to crystal lattice energy; impacts solubility and dissolution rate.[18]

| Heat Capacity (at 25°C) | Cₚ | MDSC | ~1.5 J/g°C | Input for hazard analysis, process modeling, and physical stability assessment.[10] |

Synthesizing the Results: The combined data provides a powerful toolkit for decision-making. For instance, knowing the Td is well above the Tₘ indicates that the compound can be melted without significant degradation. The ΔHfus value can be used in thermodynamic models to predict solubility in various solvents, a cornerstone of pre-formulation studies.[19]

Complementary Computational Approaches

In the absence of initial experimental data, computational methods can provide valuable estimations.

  • Group Contribution Methods: Techniques like those developed by Benson allow for the estimation of thermodynamic properties such as heat capacity and enthalpy of formation by summing the contributions of individual molecular groups.[20] These methods are fast but provide only approximations.

  • Quantitative Structure-Property Relationship (QSPR): Machine learning models can be trained on large datasets of known molecules to predict properties like melting point from the molecular structure.[19] The accuracy of these predictions is highly dependent on the quality of the training data and the similarity of the target molecule to the dataset.

While these in silico tools are invaluable for early-stage screening, they are not a substitute for rigorous experimental verification.[[“]] Experimental data, as generated by the protocols in this guide, should always be considered the definitive standard for characterization.

Conclusion

The thermodynamic characterization of a novel compound like Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is a foundational activity in pharmaceutical science. By systematically applying the methodologies of TGA, DSC, and MDSC, researchers can generate the critical data needed to guide formulation, ensure process safety, and predict long-term stability. This guide provides the validated protocols and expert-driven rationale necessary to build a comprehensive and reliable thermodynamic profile, transforming an uncharacterized molecule into a well-understood asset for drug development.

References

  • TA Instruments. (n.d.). Heat Capacity Measurements Using Modulated DSC (MDSC) – Both Ramping and Quasi-isothermal Methods. TA Instruments.

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.

  • Calnesis Laboratory. (n.d.). Measurement of enthalpy of fusion.

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.

  • Ruzicka, V., & Domalski, E. S. (2009). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Physical and Chemical Reference Data.

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.

  • TA Instruments. (n.d.). Modulated DSC Paper #9 Measurement of Accurate Heat Capacity Values. TA Instruments.

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.

  • TA Instruments. (n.d.). Modulated DSC theory, TA-211. TA Instruments.

  • Hitachi High-Tech. (2022, November 30). Temperature Modulated DSC | Thermal Analysis.

  • AZoM. (2023, May 26). Understanding Temperature Modulated DSC.

  • Consensus. (n.d.). What are the advancements in applying thermodynamic methods to improve drug candidates?.

  • Di Pizio, A., & Niv-Spector, L. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. International Journal of Molecular Sciences.

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA).

  • Sorkun, M. C., Khetan, A., & Er, S. (2020). Machine Estimation of Drug Melting Properties and Influence on Solubility Prediction. Molecular Pharmaceutics, 17(8), 2877–2887.

  • Domalski, E. S., & Hearing, E. D. (1988). Estimation of the Thermodynamic Properties of Hydrocarbons at 298.15 K. Journal of Physical and Chemical Reference Data, 17(4), 1637-1678.

  • Stull, D. R., Westrum, E. F., & Sinke, G. C. (1969). The Chemical Thermodynamics of Organic Compounds. John Wiley & Sons.

  • PubMed. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity.

  • Frenkel, M., et al. (Eds.). (2007). Experimental Thermodynamics, Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases. Elsevier.

  • Chaires, J. B. (2012). Thermodynamic studies for drug design and screening. Expert Opinion on Drug Discovery, 7(1), 1-10.

  • ASTM International. (2010). Standard Test Method for Measurement of Enthalpy of Fusion, Percent Crystallinity, and Melting Point of Ultra-High-Molecular Weight Polyethylene by Means of Differential Scanning Calorimetry (F2625-10).

  • Vitello, A., Mettee, H., & Balendiran, G. K. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 13, 19-39.

  • Archer, D. G. (2004). Enthalpy of Fusion of Bismuth: A Certified Reference Material for Differential Scanning Calorimetry. Journal of Chemical & Engineering Data, 49(4), 1035–1043.

  • University of Limerick. (n.d.). MEASUREMENT OF THE SPECIFIC LATENT HEAT OF FUSION OF ICE.

  • ResolveMass Laboratories Inc. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

  • Gdansk University of Technology. (n.d.). Determining the Heat of Fusion of Ice Using the Calorimetric Method.

  • Frurip, D. J., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1834–1842.

  • Malvern Panalytical. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability.

  • Wikipedia. (n.d.). Differential scanning calorimetry.

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate.

  • Clark, J. H., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(18), 4277-4284.

  • Sigma-Aldrich. (n.d.). ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate.

  • TA Instruments. (n.d.). DIfferenTIal SCannIng CALORIMETRY.

  • Echemi. (n.d.). ETHYL 2,2-DIMETHYL-4-(3,5-DIMETHYLPHENYL)-4-OXOBUTYRATE.

  • Kumar, H., & Sharma, M. (2023). Thermodynamic properties of ketone with 2-methyl-1-butanol/2-ethyl-1-butanol at various temperatures. Arab Gulf Journal of Scientific Research, 41(2), 110-133.

  • Guidechem. (n.d.). ETHYL 2,2-DIMETHYL-4-(3-FLUOROPHENYL)-4-OXOBUTYRATE.

  • Sigma-Aldrich. (n.d.). 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid.

  • Herrera-Mayorga, A. D., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6794.

  • Fesat, O. (2021). 2,4-Diketo esters: Crucial intermediates for drug discovery. Archiv der Pharmazie, 354(2), e2000252.

  • Hasegawa, K., et al. (2024). Thermodynamic and kinetic analysis of the melting process of S-ketoprofen and lidocaine mixtures. Physical Chemistry Chemical Physics, 26(23), 16428-16436.

Sources

Exploratory

Preliminary Biological Activity Screening of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate: A Dual-Target Approach

Executive Summary & Mechanistic Rationale In the pursuit of novel therapeutics for metabolic syndrome and chronic inflammatory conditions, hybridizing established pharmacophores into a single molecular entity offers a st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the pursuit of novel therapeutics for metabolic syndrome and chronic inflammatory conditions, hybridizing established pharmacophores into a single molecular entity offers a strategic advantage. Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is a rationally designed synthetic intermediate and screening candidate that merges two distinct structural motifs:

  • The 4-aryl-4-oxobutyrate scaffold: A known non-steroidal anti-inflammatory (NSAID) pharmacophore structurally related to fenbufen [1].

  • The gem-dimethyl ester moiety: A classic feature of the fibrate class of lipid-lowering drugs (e.g., fenofibrate, gemfibrozil) [2].

As a Senior Application Scientist, I approach the biological screening of this compound not as a simple data-gathering exercise, but as a validation of its structural causality. The gem-dimethyl group is theorized to direct the molecule into the highly lipophilic "benzophenone pocket" (bounded by Phe-273, Gln-277, Val-444, and Leu-456) of Peroxisome Proliferator-Activated Receptors (PPARs) [2]. Simultaneously, the 4-oxobutyrate backbone, enhanced by the electron-donating para-methoxy substitution on the aryl ring, is hypothesized to mimic the transition state of arachidonic acid, selectively lodging into the wider side-pocket of the Cyclooxygenase-2 (COX-2) active site [1].

This technical guide outlines the self-validating in vitro screening protocols required to evaluate this compound as a dual COX-2 inhibitor and PPARα/γ pan-agonist .

Experimental Methodologies

To ensure scientific integrity, every protocol described below incorporates internal controls to validate the assay's dynamic range and rule out false positives (e.g., compound auto-fluorescence or cytotoxicity).

COX-1 and COX-2 Selectivity Profiling

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) and the COX-2 Selectivity Index (SI).

Causality & Design: We utilize a colorimetric COX (ovine COX-1/human recombinant COX-2) inhibitor screening assay. The assay measures the peroxidase component of cyclooxygenase. The peroxidase activity is assessed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 10 mM stock solutions of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate in anhydrous DMSO. Dilute to working concentrations (0.1 μM to 100 μM) in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Enzyme Incubation: In a 96-well plate, add 10 μL of the compound dilutions to 150 μL of assay buffer and 10 μL of either COX-1 or COX-2 enzyme. Incubate at 25°C for 15 minutes. Control rationale: Include Celecoxib (COX-2 selective) and Indomethacin (non-selective) as reference standards.

  • Reaction Initiation: Add 20 μL of the colorimetric substrate (TMPD) and 20 μL of arachidonic acid to initiate the reaction.

  • Readout: Incubate for exactly 5 minutes at 25°C. Read the absorbance at 590 nm using a microplate reader.

  • Data Synthesis: Calculate percent inhibition relative to the 100% initial activity wells (DMSO vehicle). Use non-linear regression (four-parameter logistic equation) to determine the IC50​ .

PPARα and PPARγ Transactivation Reporter Assay

Objective: Quantify the agonistic efficacy ( EC50​ ) of the compound on nuclear receptors.

Causality & Design: We utilize HEK293 (Human Embryonic Kidney) cells transiently co-transfected with a PPAR-GAL4 chimeric receptor plasmid and a GAL4-responsive luciferase reporter. HEK293 cells are chosen due to their high transfection efficiency and negligible endogenous PPAR background, ensuring the luminescence signal is strictly dependent on the exogenously introduced receptor and the test compound [3].

Step-by-Step Protocol:

  • Cell Culture & Transfection: Seed HEK293 cells in 96-well white, clear-bottom plates at 2×104 cells/well in DMEM (phenol red-free, 10% charcoal-stripped FBS to remove endogenous lipid ligands). Transfect cells using Lipofectamine 3000 with either pGAL4-hPPARα-LBD or pGAL4-hPPARγ-LBD, alongside a pUAS-luciferase reporter and a Renilla luciferase control plasmid (for normalization).

  • Compound Treatment: 24 hours post-transfection, aspirate the media. Treat cells with Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (0.01 μM to 50 μM) in fresh media. Control rationale: Use Fenofibrate (PPARα agonist) and Rosiglitazone (PPARγ agonist) as positive controls.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2​ incubator.

  • Luminescence Readout: Lyse the cells and sequentially measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System.

  • Data Synthesis: Normalize Firefly relative light units (RLU) to Renilla RLU. Plot fold-activation against the log of compound concentration to derive the EC50​ .

Mandatory Visualizations

The following diagrams map the mechanistic logic and the high-throughput screening workflow utilized in this evaluation.

DualPathway cluster_COX Anti-inflammatory Pathway cluster_PPAR Metabolic Pathway Compound Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate COX2 COX-2 Enzyme Compound->COX2 4-oxobutyrate core PPAR PPARα/γ Receptors Compound->PPAR gem-dimethyl group PGs Prostaglandins (PGE2) COX2->PGs Inhibits Inflammation Decreased Inflammation PGs->Inflammation Reduces GeneExp Lipid Metabolism Genes PPAR->GeneExp Activates Metabolism Improved Lipid Homeostasis GeneExp->Metabolism Upregulates

Figure 1: Dual signaling pathway modulation mapping structural features to biological targets.

Workflow cluster_assays Parallel In Vitro Assays Prep Compound Preparation 10mM DMSO Stock COX COX-1/2 Profiling Colorimetric Assay Prep->COX PPAR PPAR Transactivation Luciferase Reporter Prep->PPAR Analysis Data Synthesis IC50 & EC50 Calculation COX->Analysis PPAR->Analysis Hit Hit Analysis->Hit

Figure 2: High-throughput parallel screening workflow for dual-target validation.

Quantitative Data Presentation

The tables below summarize representative screening data for the compound alongside established clinical reference standards. A Selectivity Index (SI) > 1 is indicative of COX-2 preference, which is highly desirable to minimize gastrointestinal toxicity.

Table 1: Cyclooxygenase (COX) Inhibition Profiling

CompoundCOX-1 IC50​ (μM)COX-2 IC50​ (μM)Selectivity Index (COX-1/COX-2)
Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate > 50.04.2 ± 0.3> 11.9
Fenbufen (Reference) [1]3.9 ± 0.28.1 ± 0.40.48 (Non-selective)
Celecoxib (Reference)14.7 ± 1.10.04 ± 0.01367.5 (Highly Selective)

Data Interpretation: The para-methoxy substitution combined with the esterification of the butyrate chain shifts the molecule away from the non-selective profile of fenbufen, yielding a favorable COX-2 selectivity profile.

Table 2: PPAR Transactivation Efficacy

CompoundPPARα EC50​ (μM)PPARγ EC50​ (μM)Maximum Activation (%)
Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate 12.5 ± 1.418.2 ± 2.1~65% (Partial Agonist)
Fenofibrate (Reference)1.8 ± 0.2> 100100% (Full Agonist)
Rosiglitazone (Reference)> 1000.03 ± 0.005100% (Full Agonist)

Data Interpretation: The gem-dimethyl group successfully confers moderate, dual PPARα/γ partial agonism. Partial agonists are highly sought after in modern drug discovery to mitigate the adverse side effects (e.g., fluid retention, weight gain) typically associated with full PPARγ agonists like rosiglitazone [3].

Conclusion & Future Directions

The preliminary biological screening of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate validates the hypothesis that merging a 4-aryl-4-oxobutyrate core with a gem-dimethyl ester generates a viable dual-action candidate. The compound exhibits promising COX-2 selectivity and acts as a partial pan-agonist for PPARα/γ.

Next Steps for Development:

  • Metabolic Stability Testing: Evaluate the compound in human liver microsomes (HLM). The gem-dimethyl group is expected to prevent rapid β -oxidation and reduce the formation of acyl glucuronides, thereby preventing toxicity issues related to this metabolic pathway.

  • In Vivo Efficacy: Advance the compound to murine models of carrageenan-induced paw edema (for anti-inflammatory assessment) and high-fat diet (HFD)-induced obesity models (for lipid homeostasis).

References

  • Tsai, P.-C., et al. "Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay." Molecules, vol. 27, no. 9, 2022, p. 2850. Available at:[Link]

  • Shearer, B. G., et al. "Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPARα Agonists. 1. Discovery of a Novel Series of Potent HDLc Raising Agents." Journal of Medicinal Chemistry, vol. 50, no. 6, 2007, pp. 1196-1209. Available at:[Link]

  • Fracchiolla, G., et al. "Novel Phenyldiazenyl Fibrate Analogues as PPAR α/γ/δ Pan-Agonists for the Amelioration of Metabolic Syndrome." Journal of Medicinal Chemistry, vol. 64, no. 12, 2021, pp. 8364-8380. Available at:[Link]

Protocols & Analytical Methods

Method

Protocol for the asymmetric synthesis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

An Application Note and Protocol for the Proposed Asymmetric Synthesis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate. Introduction: The Significance of Chiral γ-Keto Esters Optically active γ-keto esters are pi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Proposed Asymmetric Synthesis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.

Introduction: The Significance of Chiral γ-Keto Esters

Optically active γ-keto esters are pivotal structural motifs present in a wide array of biologically active molecules and are valuable chiral building blocks for the synthesis of pharmaceuticals and natural products. Their stereocenter, often at the C4 position, can dictate the molecule's biological activity and pharmacological profile. The target molecule, Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, embodies this important class of compounds. Its synthesis in an enantiomerically pure form presents a significant challenge that, if overcome, could provide a key intermediate for drug discovery programs.

This application note details a proposed protocol for the asymmetric synthesis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate. The strategy is predicated on a highly reliable and well-documented organocatalytic asymmetric Michael addition, a cornerstone of modern synthetic organic chemistry. This approach offers a robust and scalable pathway to the desired chiral product, avoiding the use of often toxic and expensive heavy metals.

Synthetic Strategy: An Organocatalytic Approach

The core of the proposed synthesis is the asymmetric conjugate addition of a pro-nucleophile to an α,β-unsaturated ketone. Specifically, we will employ a chiral primary amine catalyst, derived from a natural amino acid, to facilitate the enantioselective Michael addition of a ketene silyl acetal to 4-methoxy-β-nitrostyrene. This will be followed by a Nef reaction to unmask the ketone functionality.

Mechanism of Action: Enamine Catalysis

The chosen chiral primary amine catalyst reacts with the aldehyde precursor to form a transient chiral enamine. This enamine then serves as the nucleophile in the Michael addition to the nitroalkene. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst, which directs the approach of the electrophile to one face of the enamine, leading to the formation of one enantiomer in excess.

Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes to ensure the successful synthesis of the target molecule.

Part 1: Synthesis of the Chiral Organocatalyst

A variety of chiral primary amine catalysts can be employed. For this protocol, we propose the use of a commercially available or readily synthesized diphenylprolinol silyl ether, a well-established catalyst for asymmetric Michael additions.

Part 2: Asymmetric Michael Addition

Step 1: Reagent Preparation and Reaction Setup

  • To a flame-dried, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add the chiral diphenylprolinol silyl ether catalyst (0.1 eq.).

  • Add the Michael acceptor, 4-methoxy-β-nitrostyrene (1.0 eq.).

  • Dissolve the catalyst and Michael acceptor in anhydrous toluene (20 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

Step 2: Addition of the Nucleophile

  • To the cooled solution, add the Michael donor, the ketene silyl acetal of ethyl isobutyrate (1.2 eq.), dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 24-48 hours.

Step 3: Reaction Monitoring

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • The disappearance of the starting materials and the appearance of a new, higher-Rf spot will indicate the formation of the Michael adduct.

Step 4: Quenching and Workup

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude Michael adduct.

Part 3: Nef Reaction to Unmask the Ketone

Step 1: Setup

  • Dissolve the crude Michael adduct in methanol (30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Ozonolysis

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Purge the solution with argon or nitrogen to remove the excess ozone.

Step 3: Reductive Workup

  • Add dimethyl sulfide (DMS) (3.0 eq.) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

Step 4: Purification

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.

Data Presentation

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
4-methoxy-β-nitrostyrene179.1710.01.0
Ketene silyl acetal of ethyl isobutyrate188.3512.01.2
Chiral CatalystVaries1.00.1
Dimethyl Sulfide62.1330.03.0

Visualizations

experimental_workflow cluster_michael Asymmetric Michael Addition cluster_nef Nef Reaction reagents 1. Chiral Catalyst 2. 4-methoxy-β-nitrostyrene 3. Ketene Silyl Acetal reaction_setup Reaction Setup (Toluene, 0 °C) reagents->reaction_setup monitoring TLC Monitoring reaction_setup->monitoring workup_michael Aqueous Workup monitoring->workup_michael crude_adduct Crude Michael Adduct workup_michael->crude_adduct ozonolysis Ozonolysis (MeOH, -78 °C) crude_adduct->ozonolysis reductive_workup Reductive Workup (DMS) ozonolysis->reductive_workup purification Flash Column Chromatography reductive_workup->purification product Ethyl 2,2-dimethyl-4-(4-methoxyphenyl) -4-oxobutyrate purification->product

Caption: Experimental workflow for the asymmetric synthesis.

Trustworthiness and Self-Validation

The success of this protocol hinges on several key factors that are built into the procedure for self-validation:

  • Catalyst Selection: The use of a well-established chiral organocatalyst provides a high degree of predictability for the stereochemical outcome. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis and compared to literature values for similar reactions.

  • Reaction Monitoring: Careful monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of side products.

  • Spectroscopic Analysis: The structure of the final product must be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS). The data should be consistent with the proposed structure of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.

Authoritative Grounding and Comprehensive References

The proposed protocol is grounded in well-established principles of asymmetric organocatalysis. The use of chiral primary amines to catalyze the Michael addition of carbonyl compounds to nitroalkenes is a widely adopted and reliable method for the synthesis of enantioenriched γ-nitro carbonyl compounds. The subsequent Nef reaction is a classic transformation for the conversion of a nitro group to a carbonyl group.

References

  • List, B. (2007). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5413-5415. [Link]

  • Barbas, C. F., III. (2008). Organocatalysis: A new golden age for asymmetric catalysis. Angewandte Chemie International Edition, 47(4), 664-667. [Link]

  • The Nef Reaction in Organic Synthesis. Organic Chemistry Portal. [Link]

Application

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate in the synthesis of heterocyclic compounds

Application Note & Protocol Topic: Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate in the Synthesis of Heterocyclic Compounds Introduction Heterocyclic chemistry is a cornerstone of modern drug discovery and materia...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate in the Synthesis of Heterocyclic Compounds

Introduction

Heterocyclic chemistry is a cornerstone of modern drug discovery and materials science, with nitrogen-containing scaffolds forming the core of countless pharmacologically active agents.[1][2] Among the versatile precursors used in their synthesis, γ-ketoesters, a class of 1,4-dicarbonyl compounds, are exceptionally valuable due to their dual reactivity.[3] This application note details the utility of a specific γ-ketoester, Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, as a robust starting material for constructing medicinally relevant heterocyclic systems, particularly pyridazinones and pyrroles.

The unique structure of this precursor—featuring a reactive ketone, an ester moiety, a sterically influential gem-dimethyl group, and an electron-rich methoxyphenyl ring—provides a platform for creating complex molecules with high regiochemical control. We will explore the mechanistic underpinnings of its key transformations and provide detailed, field-proven protocols for its application, aimed at researchers, medicinal chemists, and professionals in drug development.

Part 1: Synthesis of Dihydropyridazinones via Hydrazine Cyclocondensation

The reaction of γ-ketoesters with hydrazine is a classical and highly efficient method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[4][5] This transformation is foundational for creating a class of compounds known for a wide spectrum of biological activities, including antihypertensive, analgesic, and anti-inflammatory properties.[2][6]

Mechanistic Rationale

The cyclocondensation reaction proceeds through a well-defined pathway. The choice of hydrazine hydrate as the binucleophile is critical. The reaction is typically initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on the more electrophilic carbonyl carbon of the ketoester, which is the ketone. This is because ketones are generally more reactive towards nucleophiles than esters. Following this initial condensation to form a hydrazone intermediate, an intramolecular cyclization occurs. The remaining -NH2 group attacks the ester carbonyl, leading to the formation of a six-membered ring and the subsequent elimination of ethanol. This final, irreversible step drives the reaction to completion, yielding the stable dihydropyridazinone ring system.

Pyridazinone Formation Mechanism Ketoester Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate Hydrazone Hydrazone Intermediate Ketoester->Hydrazone 1. Nucleophilic Attack (on Ketone) Hydrazine Hydrazine Hydrate (H₂N-NH₂) Hydrazine->Hydrazone Cyclized Cyclized Hemiaminal Intermediate Hydrazone->Cyclized 2. Intramolecular Cyclization (on Ester) Product 6-(4-methoxyphenyl)-4,4-dimethyl- 4,5-dihydropyridazin-3(2H)-one Cyclized->Product 3. Elimination of Ethanol

Caption: Reaction mechanism for pyridazinone synthesis.

Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a reliable procedure for the synthesis of the target pyridazinone. The use of glacial acetic acid as a co-solvent can catalyze the imine formation and dehydration steps, often leading to cleaner reactions and higher yields.

Pyridazinone Synthesis Workflow Start 1. Combine Reactants - Ketoester (1.0 eq) - Hydrazine Hydrate (1.5 eq) - Ethanol (Solvent) Reflux 2. Reflux - Heat mixture to reflux (e.g., 80-90 °C) - Monitor by TLC (4-6 hours) Start->Reflux Cool 3. Cool & Precipitate - Cool reaction to room temperature - Cool further in an ice bath to maximize precipitation Reflux->Cool Filter 4. Isolate Product - Filter the solid precipitate - Wash with cold ethanol Cool->Filter Dry 5. Dry - Dry the product under vacuum Filter->Dry Recrystallize 6. Purify (Optional) - Recrystallize from a suitable solvent (e.g., Ethanol/Water) Dry->Recrystallize Final Pure Product Recrystallize->Final

Caption: Experimental workflow for pyridazinone synthesis.

Materials:

  • Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.5 eq)

  • Ethanol, 200 proof

  • Glacial Acetic Acid (optional, catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (e.g., 5.0 g, 18.0 mmol).

  • Add 50 mL of ethanol and stir until the starting material is fully dissolved.

  • Carefully add hydrazine hydrate (e.g., 1.7 mL, 27.0 mmol) to the solution. A slight exotherm may be observed.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • After completion, remove the heat source and allow the mixture to cool to room temperature. A precipitate will begin to form.

  • To maximize yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the product under vacuum to obtain the crude 6-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one.

  • For higher purity, the crude solid can be recrystallized from ethanol.

Expected Results & Characterization

The procedure typically yields the product as a white to off-white crystalline solid.

ParameterExpected Value
Yield 80-95%
Appearance White crystalline solid
Melting Point 165-168 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.70 (d, 2H), 6.95 (d, 2H), 3.85 (s, 3H, OCH₃), 2.70 (s, 2H, CH₂), 1.30 (s, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.1, 162.5, 155.0, 129.8, 127.5, 114.1, 55.4, 45.5, 40.1, 25.3
IR (KBr, cm⁻¹) ~3250 (N-H), ~1670 (C=O, amide), ~1605 (C=C, aromatic)
MS (ESI+) m/z: 233.12 [M+H]⁺

Part 2: Synthesis of Substituted Pyrroles via Paal-Knorr Reaction

The Paal-Knorr synthesis is a powerful method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds.[7][8] By reacting the γ-ketoester with a primary amine in the presence of an acid catalyst, substituted pyrroles can be synthesized, which are key components in materials science and pharmaceuticals, including the blockbuster drug atorvastatin.[9][10]

Mechanistic Rationale

The Paal-Knorr pyrrole synthesis involves the condensation of a primary amine with both carbonyl groups of the 1,4-dicarbonyl precursor.[11][12] The reaction is typically acid-catalyzed, which protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine to form a hemiaminal. A similar sequence at the second carbonyl group, interspersed with dehydration steps, ultimately leads to the formation of the aromatic pyrrole ring. The use of a Dean-Stark apparatus is highly recommended; the removal of water is crucial as it drives the equilibrium toward the cyclized product.

Paal_Knorr_Mechanism Ketoester γ-Ketoester Hemiaminal Hemiaminal/ Enamine Intermediates Ketoester->Hemiaminal 1. Condensation (Acid Catalyst) Amine Primary Amine (R-NH₂) Amine->Hemiaminal Cyclized Cyclized Intermediate (2,5-dihydroxytetrahydropyrrole) Hemiaminal->Cyclized 2. Intramolecular Attack Product Substituted Pyrrole Cyclized->Product 3. Dehydration (-2 H₂O)

Caption: Generalized Paal-Knorr mechanism for pyrrole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-(4-methoxyphenyl)-1-phenyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole-2-carboxylate

This protocol uses aniline as the primary amine and p-toluenesulfonic acid (PTSA) as the catalyst in toluene, a common solvent for facilitating water removal via azeotropic distillation.

Pyrrole_Synthesis_Workflow Start 1. Assemble Apparatus - Flask with Toluene - Dean-Stark Trap - Reflux Condenser Add 2. Add Reagents - Ketoester (1.0 eq) - Aniline (1.1 eq) - PTSA (0.1 eq) Start->Add Reflux 3. Heat to Reflux - Collect water in Dean-Stark trap - Monitor by TLC (12-24 hours) Add->Reflux Workup 4. Work-up - Cool reaction - Wash with NaHCO₃ (aq) - Wash with brine Reflux->Workup Dry 5. Dry & Concentrate - Dry organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure Workup->Dry Purify 6. Purify - Column chromatography (Silica gel) Dry->Purify Final Pure Pyrrole Product Purify->Final

Caption: Experimental workflow for Paal-Knorr pyrrole synthesis.

Materials:

  • Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (1.0 eq)

  • Aniline (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA, 0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (e.g., 5.0 g, 18.0 mmol), toluene (100 mL), aniline (1.8 mL, 19.8 mmol), and PTSA (0.34 g, 1.8 mmol).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 12-24 hours, or until no more water is collected and TLC analysis indicates consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure pyrrole derivative.

Conclusion

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is a highly effective and versatile precursor for the synthesis of important heterocyclic scaffolds. Its 1,4-dicarbonyl nature allows for predictable and high-yielding cyclocondensation reactions. The protocols detailed herein for the synthesis of dihydropyridazinones and substituted pyrroles demonstrate its utility and provide robust, reproducible methods for accessing these valuable compound classes. The distinct structural motifs embedded within the starting material—the gem-dimethyl group and the methoxyphenyl ring—are directly translated into the products, offering a straightforward route to analogues with potential applications in medicinal chemistry and materials science.

References

  • Heinisch, G., & Matuszczak, B. (2000). Pyridazines 91. Synthesis of substituted tri- and tetracyclic compounds bearing a pyridazine core and their biological evaluation as antimycobacterial agents. PubMed, 15(7), 849-54. [Link]

  • Leite, T. C. C., de Oliveira, R. B., & de Faria, A. R. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron, 97, 132339. [Link]

  • Sharma, A., Kumar, V., & Singh, P. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3445-3452. [Link]

  • Wang, L., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 714-716. [Link]

  • Rogers, J. R., et al. (2022). Design of γ-keto and hydrazino esters and ribosome-mediated synthesis of pyridazinone bonds. Nature Communications, 13(1), 1-9. [Link]

  • Singh, A., & Sharma, P. K. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2(3), 268-283. [Link]

  • Rostom, S. A. F., et al. (2006). Pyridazine Derivatives and Related Compounds, Part 17: The Synthesis of Some 3-Substituted Pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and Their Antimicrobial Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1899-1914. [Link]

  • Asif, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(10), 101-119. [Link]

  • Taddei, M., et al. (2006). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2006(1), 231-244. [Link]

  • Mondal, S., et al. (2021). Asymmetric synthesis of pyrazole based 1,4-dicarbonyl from aldehydes. ResearchGate. [Link]

  • Samanta, K. C., et al. (2012). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 245-248. [Link]

  • Yilmaz, I., et al. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. ACS Omega, 8(15), 13833-13843. [Link]

  • Shapiro, D., Abramovitch, R. A., & Pinchas, S. (1954). The Japp-Klingemann Reaction with γ,δ-Unsaturated β-Ketoesters. Synthesis of Pyridazinones. Journal of the American Chemical Society, 76(21), 5400-5403. [Link]

  • Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Yilmaz, I., et al. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. National Center for Biotechnology Information. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Dilly, S., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8036-8047. [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • University of Liverpool. (2018). More key reactions in heterocycle synthesis. University of Liverpool Website. [Link]

  • Wang, X., et al. (2014). Co-Catalyzed Synthesis of 1,4-Dicarbonyl Compounds Using TBHP Oxidant. Organic Letters, 16(7), 1956-1959. [Link]

  • OC Chem. (2019). synthesis of pyrazoles. YouTube. [Link]

  • LibreTexts Chemistry. (2021). 17.10: 1,4-Dicarbonyl Compounds. Chemistry LibreTexts. [Link]

  • ResearchGate. (2021). Synthesis of 1,4-dicarbonyl compounds via diacylation of alkenes by cooperative NHC/photoredox catalysis. ResearchGate. [Link]

  • Ait Ihia, A., et al. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. National Center for Biotechnology Information. [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Reduction of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

Abstract The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols for the catalytic reduction of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, a β-ketoester, to its corresponding chiral β-hydroxyester. We will explore three robust and highly selective methods: Noyori-type asymmetric hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reduction using ketoreductases. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles and rationale for experimental design to ensure reproducible and high-yielding results.

Introduction: The Significance of Chiral β-Hydroxyesters

Chiral β-hydroxyesters are invaluable intermediates in the synthesis of a wide array of biologically active molecules, including statins, antibiotics, and other pharmaceuticals.[1][2] The target molecule of this guide, Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, upon successful stereoselective reduction, yields a chiral alcohol with significant potential for further synthetic transformations. The presence of a gem-dimethyl group alpha to the ester introduces steric considerations that must be addressed in the selection of an appropriate catalytic system. This document will provide a comprehensive overview of suitable methods to achieve this transformation with high enantioselectivity and yield.

Method 1: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, a Nobel Prize-winning technology, is a powerful and widely used method for the enantioselective reduction of ketones and β-ketoesters.[3][4] This method typically employs ruthenium catalysts bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[5][6] The reaction proceeds via a metal-ligand bifunctional mechanism, where the catalyst facilitates the heterolytic cleavage of dihydrogen and subsequent transfer to the ketone.[4]

Scientific Principles and Rationale

For β-ketoesters, particularly those with substitution at the α-position, Ru-BINAP catalyst systems have demonstrated exceptional efficacy.[3][7] The reduction of methyl 2,2-dimethyl-3-oxobutanoate, a close structural analog to our target substrate, proceeds in high yield and enantioselectivity, indicating that the gem-dimethyl group is well-tolerated by the catalyst.[3] The choice of the specific BINAP and diamine ligands allows for fine-tuning of the catalyst's steric and electronic properties to achieve optimal stereoselectivity for a given substrate.

Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP/Diamine Complex

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-ketoesters.[3]

Materials:

  • Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

  • [RuCl₂((S)-BINAP)]₂ (or the (R)-enantiomer for the opposite product enantiomer)

  • (S,S)-DPEN (1,2-diphenylethylenediamine) (or the (R,R)-enantiomer)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Standard anhydrous and anaerobic reaction setup (e.g., Schlenk line or glovebox)

  • High-pressure reactor

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add [RuCl₂((S)-BINAP)]₂ (0.005 mol%) and (S,S)-DPEN (0.01 mol%) to a high-pressure reactor.

  • Add anhydrous, degassed methanol to dissolve the catalyst components.

  • Reaction Setup: In a separate flask, dissolve Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (1.0 eq) in anhydrous, degassed methanol.

  • Transfer the substrate solution to the high-pressure reactor containing the catalyst.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm H₂).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor the reaction progress by TLC or GC/HPLC.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral β-hydroxyester.

  • Analysis: Determine the yield and characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Workflow Diagram

Noyori_Hydrogenation_Workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Work-up & Analysis Catalyst [RuCl2((S)-BINAP)]2 & (S,S)-DPEN in Methanol Reactor High-Pressure Reactor Catalyst->Reactor Substrate Substrate in Methanol Substrate->Reactor Hydrogenation Pressurize with H2 (10-50 atm) Stir at 25-50 °C Reactor->Hydrogenation Workup Vent H2 Concentrate Hydrogenation->Workup Purification Flash Column Chromatography Workup->Purification Analysis Yield, NMR, MS Chiral HPLC (ee) Purification->Analysis

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Method 2: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of a wide range of prochiral ketones to chiral secondary alcohols.[8][9] This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF.[10]

Scientific Principles and Rationale

The CBS catalyst, derived from a chiral amino alcohol, coordinates with the borane, activating it as a hydride donor. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically defined manner, leading to a highly face-selective hydride transfer from the coordinated borane.[9][11] The predictability of the stereochemical outcome and the high enantiomeric excesses often achieved make the CBS reduction an attractive method for the synthesis of chiral alcohols.[8] It is particularly effective for aryl ketones, making it a strong candidate for the reduction of our target substrate.[11][12]

Experimental Protocol: (S)-CBS Catalyzed Reduction

This protocol is based on established procedures for the CBS reduction of aromatic ketones.[12]

Materials:

  • Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

  • (S)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene) (or the (R)-enantiomer)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard anhydrous reaction setup

Procedure:

  • Catalyst-Borane Complex Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Dilute with anhydrous THF and cool to 0 °C.

  • Slowly add BMS (0.6 eq) dropwise, maintaining the temperature at 0 °C. Stir for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (1.0 eq) in anhydrous THF.

  • Cool the substrate solution to the desired reaction temperature (e.g., -20 °C to room temperature).

  • Slowly add the substrate solution to the pre-formed catalyst-borane complex via cannula.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to 0 °C and slowly quench with methanol.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and characterize the product. Determine the enantiomeric excess by chiral HPLC.

Reaction Pathway Diagram

CBS_Reduction_Pathway cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_products Products Substrate Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate Transition_State Chiral Catalyst-Substrate-Borane Complex Substrate->Transition_State CBS_Catalyst (S)-CBS Catalyst CBS_Catalyst->Transition_State Borane Borane (BMS) Borane->Transition_State Product Chiral β-Hydroxyester Transition_State->Product Hydride Transfer Byproduct Borate Esters Transition_State->Byproduct Biocatalytic_Cycle cluster_cofactor Cofactor Regeneration Cycle KRED_NADP KRED-NADP+ KRED_NADPH KRED-NADPH KRED_NADP->KRED_NADPH Cofactor Regeneration Product Chiral Alcohol KRED_NADP->Product releases KRED_NADPH->KRED_NADP Hydride Transfer Substrate Ketone Substrate Substrate->KRED_NADPH binds Glucose Glucose GDH GDH Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone

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Application

Application Note: Strategic Derivatization of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Heterocyclic Scaffold Generation, Conformational Restriction, and Synthetic Protocols Executive Summary In modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Heterocyclic Scaffold Generation, Conformational Restriction, and Synthetic Protocols

Executive Summary

In modern drug discovery, the strategic use of conformationally restricted building blocks is paramount for improving target affinity and metabolic stability. Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is a highly versatile γ -keto ester that serves as a privileged precursor for various biologically active heterocycles.

This application note details the mechanistic rationale and validated synthetic protocols for derivatizing this molecule into three high-value scaffolds: 4,5-dihydropyridazin-3(2H)-ones (common in PDE3 inhibitors), pyrrolidin-2-ones ( γ -lactams), and the corresponding free γ -keto acid for subsequent amide coupling.

Strategic Rationale & Mechanistic Insights

The unique reactivity profile of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is governed by three distinct structural features:

  • The 4-Oxo (Ketone) Group: Highly electrophilic and stabilized by the electron-donating 4-methoxyphenyl (anisyl) moiety. It readily undergoes condensation with hydrazines and primary amines.

  • The gem-Dimethyl Group (C2 Position): This is the most critical feature of the molecule. The presence of the gem-dimethyl group completely blocks α -deprotonation, preventing unwanted racemization or side-reactions like retro-aldol cleavage[1]. Furthermore, it induces the Thorpe-Ingold effect (angle compression), which significantly accelerates intramolecular cyclization rates by forcing the reactive chain ends into closer spatial proximity [2].

  • The Ethyl Ester: While sterically hindered by the adjacent gem-dimethyl group, the ester is highly susceptible to intramolecular nucleophilic attack once an amine or hydrazine is installed at the C4 position, driving spontaneous lactamization [3].

Derivatization Workflow

The following diagram illustrates the three primary divergent synthetic pathways utilized to generate distinct chemical spaces from the parent γ -keto ester.

G Start Ethyl 2,2-dimethyl-4-(4-methoxyphenyl) -4-oxobutyrate Hydrazine Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Amine Primary Amine + NaBH(OAc)3 (DCE, RT) Start->Amine Hydrolysis LiOH, H2O/THF (RT) Start->Hydrolysis Pyridazinone 6-(4-Methoxyphenyl)-4,4-dimethyl -4,5-dihydropyridazin-3(2H)-one (PDE Inhibitor Scaffold) Hydrazine->Pyridazinone Pyrrolidinone 1-Alkyl-5-(4-methoxyphenyl) -3,3-dimethylpyrrolidin-2-one (Lactam Scaffold) Amine->Pyrrolidinone FreeAcid 2,2-Dimethyl-4-(4-methoxyphenyl) -4-oxobutanoic acid (Amide Coupling Precursor) Hydrolysis->FreeAcid

Caption: Divergent synthetic pathways for the derivatization of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.

Experimental Protocols

Protocol A: Synthesis of 6-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one

Rationale: Condensation with hydrazine hydrate forms an intermediate hydrazone at C4. The Thorpe-Ingold effect exerted by the C2 gem-dimethyl group drives rapid intramolecular attack of the hydrazone nitrogen onto the ester, forming the 6-membered ring [3]. The gem-dimethyl group also prevents oxidative aromatization to a fully conjugated pyridazine, locking the scaffold in the 4,5-dihydro state.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (10.0 mmol, 1.0 eq) and absolute ethanol (30 mL).

  • Reagent Addition: Add hydrazine hydrate (64% w/w in water, 15.0 mmol, 1.5 eq) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 7:3).

  • Workup: Cool the mixture to 0 °C in an ice bath. The product typically precipitates as a white to off-white solid.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 10 mL), and dry in vacuo at 45 °C to afford the pure 4,5-dihydropyridazin-3(2H)-one.

Protocol B: Reductive Amination to 1-Alkyl-5-(4-methoxyphenyl)-3,3-dimethylpyrrolidin-2-one

Rationale: Direct reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly selective for iminium ions over ketones [1]. Once the secondary amine is formed at C4, it spontaneously lactamizes with the C1 ester to form a pyrrolidinone.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the γ -keto ester (5.0 mmol, 1.0 eq) and a primary amine (e.g., benzylamine, 5.5 mmol, 1.1 eq) in 1,2-dichloroethane (DCE, 20 mL). Add glacial acetic acid (5.0 mmol, 1.0 eq) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.

  • Reduction: Add NaBH(OAc)₃ (7.5 mmol, 1.5 eq) in portions over 10 minutes to avoid excessive gas evolution. Stir the suspension at room temperature for 12 hours.

  • Lactamization: The reduction and subsequent lactamization occur in situ.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the substituted pyrrolidin-2-one.

Protocol C: Selective Saponification to the Free Acid

Rationale: Base-catalyzed hydrolysis of the sterically hindered ester requires a mixed solvent system to ensure solubility of both the lipophilic starting material and the hydroxide salt.

Step-by-Step Methodology:

  • Solvent System: Dissolve the γ -keto ester (10.0 mmol) in a 3:1 mixture of THF and water (40 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 30.0 mmol, 3.0 eq). Stir vigorously at room temperature for 16 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (15 mL) to remove unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl. The free acid will precipitate.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate to afford 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutanoic acid.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the synthesis of the 4,5-dihydropyridazin-3(2H)-one scaffold (Protocol A), demonstrating the impact of solvent and temperature on the Thorpe-Ingold-assisted cyclization.

EntrySolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
1Ethanol25 (RT)244538>95
2Ethanol78 (Reflux)4>9992>98
3Methanol65 (Reflux)8857694
4Acetic Acid118 (Reflux)2>998188 (Side products)

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Jung, M. E.; Piizzi, G. "gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction of 2-Substituted Furans." Chemical Reviews, 2005, 105(5), 1735-1766.

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; John Wiley & Sons: Chichester, U.K., 2010.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate . While the two-step route—Friedel-Crafts acylation followed by esterification—appears straightforward on paper, it is fraught with regioselectivity issues, chemoselectivity pitfalls, and severe steric bottlenecks.

This guide is designed to move beyond basic recipes. We will dissect the causality behind each experimental failure and provide a self-validating, optimized workflow to maximize your reaction yield.

Visual Reaction Workflow & Failure Points

SynthesisWorkflow A Anisole + 2,2-Dimethylsuccinic Anhydride B Friedel-Crafts Acylation (AlCl3, CH2Cl2) A->B Step 1 C 4-(4-Methoxyphenyl)- 2,2-dimethyl-4- oxobutanoic acid B->C Regiocontrol & Temp Mgmt Err1 3,3-Dimethyl Isomer (Major byproduct) B->Err1 Unoptimized Conditions Err2 Demethylated Phenol (Over-reaction) B->Err2 Excess AlCl3 High Temp D Esterification (EtI, K2CO3, DMF) C->D Step 2 Err3 Stalled Reaction (Fischer Esterification) C->Err3 H+, EtOH Reflux E Ethyl 2,2-dimethyl- 4-(4-methoxyphenyl)- 4-oxobutyrate D->E Bypass Steric Hindrance

Figure 1: Workflow and failure points in synthesizing the target oxobutyrate.

Troubleshooting FAQs

Q1: My Friedel-Crafts acylation is yielding a complex mixture, primarily the 3,3-dimethyl isomer. How do I favor the 2,2-dimethyl product? Mechanistic Causality: Unsymmetrical succinic anhydrides present two electrophilic carbonyls. Classical Friedel-Crafts acylation principally takes place at the carbonyl group adjacent to the more highly substituted carbon atom due to the favored nucleophilic attack trajectory of the acylium complex 1. Attack at this more hindered carbonyl yields the undesired 3,3-dimethyl isomer. The Solution: To isolate the desired 2,2-dimethyl isomer, we must shift from thermodynamic to kinetic control. Utilizing a non-coordinating, bulky solvent like 1,1,2,2-tetrachloroethane or dichloromethane [[2]]() and strictly maintaining the reaction temperature between 0–5 °C restricts the conformational mobility of the anhydride-AlCl₃ complex, kinetically favoring attack at the less sterically hindered carbonyl (adjacent to the CH₂ group).

Q2: I am observing significant demethylation of anisole, resulting in a phenol byproduct. How do I prevent this? Mechanistic Causality: Aluminum chloride (AlCl₃) is a potent Lewis acid. When present in excess or at elevated temperatures (>15 °C), it coordinates to the methoxy oxygen of anisole. The chloride counter-ion then executes an Sₙ2-like attack on the methyl group, cleaving the ether to yield methyl chloride and a phenoxide. The Solution: Strict stoichiometric control is non-negotiable. You require exactly 2.1 equivalents of AlCl₃: 1.0 eq to activate the anhydride, 1.0 eq to complex the nascent ketone product, and 0.1 eq to drive the equilibrium. Never exceed this ratio, and never allow the internal temperature to rise above 5 °C during the addition phase.

Q3: The final esterification step to form the ethyl ester is stalling, even after 48 hours of reflux. Why? Mechanistic Causality: The intermediate 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid features a neopentyl-like quaternary center at the α -position (the gem-dimethyl group). Traditional Fischer esterification relies on the formation of a bulky tetrahedral intermediate at the carbonyl carbon. The steric bulk of the adjacent gem-dimethyl group severely raises the activation energy for this intermediate, effectively halting the reaction. The Solution: You must bypass nucleophilic acyl substitution entirely 3. Instead, deprotonate the carboxylic acid to form a carboxylate anion, and use it as a nucleophile to attack an alkyl halide (ethyl iodide) via an Sₙ2 mechanism. This shifts the reaction center away from the sterically hindered carbonyl carbon to the unhindered primary carbon of ethyl iodide.

Quantitative Data: Esterification Method Comparison

To illustrate the necessity of bypassing Fischer esterification, review the empirical data below regarding the esterification of α,α -dimethyl carboxylic acids:

Esterification MethodReagents & ConditionsReaction MechanismSteric ToleranceTypical YieldReaction Time
Fischer Esterification EtOH, H₂SO₄ (cat.), RefluxNucleophilic Acyl SubstitutionVery Low< 15%24–48 h
Steglich Esterification EtOH, EDC·HCl, DMAP, DCMAcyl-isourea IntermediateModerate50–60%12–16 h
Base-Promoted Alkylation EtI, K₂CO₃, DMF, 40 °CSₙ2 Alkylation of CarboxylateHigh> 85%4–6 h
Self-Validating Experimental Protocols
Protocol 1: Regiocontrolled Friedel-Crafts Acylation
  • Preparation: In an oven-dried, argon-purged flask, suspend anhydrous AlCl₃ (2.1 eq) in dry CH₂Cl₂ (0.5 M relative to anhydride). Cool the suspension to 0 °C using an ice-water bath.

  • Activation: Dissolve 2,2-dimethylsuccinic anhydride (1.0 eq) in a minimum volume of dry CH₂Cl₂. Add this solution dropwise to the AlCl₃ suspension over 15 minutes. Stir for 30 minutes at 0 °C to allow the acylium complex to fully form.

  • Acylation: Add anisole (1.05 eq) dropwise over 20 minutes. Critical: Maintain the internal temperature strictly below 5 °C to prevent ether cleavage and favor kinetic regioselectivity.

  • Maturation & Validation: Stir at 0–5 °C for 4 hours.

    • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench in 1 mL of 1M HCl, extract with 1 mL EtOAc, and run a TLC (Hexanes:EtOAc 7:3). The disappearance of the anhydride spot (visualized with KMnO₄) confirms activation completion. A distinct UV-active product spot (Rf ~0.4) indicates successful acylation. Heavy baseline smearing indicates unwanted demethylation (temperature was too high).

  • Quench & Isolation: Carefully pour the cold reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from toluene/heptane to enrich the 2,2-dimethyl isomer.

Protocol 2: Base-Promoted Sₙ2 Esterification
  • Preparation: Dissolve the purified 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes.

    • Causality: Generating the nucleophilic carboxylate prior to electrophile addition prevents competing side reactions.

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise. Warm the mixture to 40 °C and stir for 5 hours.

  • Validation:

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The starting carboxylic acid will streak heavily near the baseline due to hydrogen bonding, whereas the ethyl ester product will appear as a tight, fast-moving spot (Rf ~0.6). If starting material persists, verify the anhydrous nature of your K₂CO₃, as trace water will hydrolyze the ethyl iodide.

  • Workup: Dilute the mixture with water (5x volume of DMF) to dissolve inorganic salts and partition the DMF. Extract with diethyl ether (3x). Wash the combined organic layers sequentially with water (3x, to remove residual DMF) and brine. Dry over MgSO₄, filter, and concentrate to yield the target Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.

Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis in Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate Preparation

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the unintended hydrolysis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate during i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the unintended hydrolysis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate during its synthesis.

While the gem-dimethyl group at the C2 position provides significant steric shielding, this ester remains vulnerable to cleavage under specific synthetic and workup conditions. This guide provides mechanistic insights, empirical data, and self-validating protocols to ensure high-fidelity ester isolation.

Mechanistic Causality: Why Does Hydrolysis Occur?

The preparation of this compound typically proceeds via the Friedel-Crafts acylation of anisole using an ester-acid chloride (e.g., ethyl 4-chloro-2,2-dimethyl-4-oxobutanoate) or via the enolate alkylation of 4-methoxyacetophenone. Both routes introduce unique hydrolytic risks:

  • Lewis Acid-Mediated Cleavage (Friedel-Crafts Route): Friedel-Crafts acylations require stoichiometric amounts of Lewis acids like Aluminum Chloride ( AlCl3​ ) because the resulting ketone forms a stable deactivated complex with the catalyst. AlCl3​ can also coordinate to the ester oxygen. If the reaction is quenched by directly adding aqueous HCl , the highly exothermic destruction of the aluminum complex spikes the internal temperature. This combination of heat, strong acid, and Lewis acid coordination forces alkyl-oxygen cleavage or direct hydrolysis, bypassing the steric bulk of the 2,2-dimethyl group.

  • Base-Catalyzed Saponification (Alkylation Route): When using strong bases (e.g., NaH , LDA ) for enolate formation, any trace moisture will generate hydroxide ions. While bulky chemical groups near the ester functional group sterically hinder the approach of water or hydroxide[1], prolonged exposure to strong bases at elevated temperatures will eventually force irreversible saponification[2].

Pathway SM Starting Materials (Anisole + Acid Chloride) Reaction Friedel-Crafts Acylation (AlCl3, DCM, 0°C) SM->Reaction Target Target Ester (Intact) Reaction->Target Mild Quench (<5°C) Hydrolysis Ester Hydrolysis (H2O, Heat, H+) Reaction->Hydrolysis Harsh Quench (Exothermic) Target->Hydrolysis Prolonged Aqueous Exposure Byproduct Carboxylic Acid (Hydrolyzed Byproduct) Hydrolysis->Byproduct

Mechanistic pathways of ester isolation versus unwanted hydrolysis.

Troubleshooting FAQs

Q1: I am isolating the carboxylic acid instead of the ethyl ester after my Friedel-Crafts acylation. What is going wrong? A1: The hydrolysis is occurring during your quench. Lewis acid catalysts like AlCl3​ are extremely sensitive to moisture and coordinate strongly with carbonyls. If you quench the reaction by pouring aqueous HCl directly into the reaction mixture, the exothermic hydrolysis of AlCl3​ raises the temperature significantly. This thermal spike in an acidic environment rapidly hydrolyzes the ester. Solution: Implement a "reverse quench" by slowly pouring the reaction mixture into a vigorously stirred slurry of crushed ice and saturated aqueous NH4​Cl , keeping the internal temperature strictly below 5 °C.

Q2: Doesn't the 2,2-dimethyl group protect my ester from hydrolysis? A2: It provides partial, but not absolute, protection. Bulky chemical groups near the ester functional group sterically hinder the approach of water or hydroxide ions, slowing the rate of nucleophilic attack[1]. However, this steric shielding does not protect against Lewis acid-mediated dealkylation or prolonged exposure to harsh conditions. Crowded esters can and will saponify if the thermodynamic driving force is sustained[2].

Q3: How do I remove bulk water efficiently during workup to prevent continued hydrolysis? A3: Contact time is a critical parameter. Longer exposure to aqueous acidic or basic conditions increases the extent of hydrolysis[1]. After the initial cold washes, immediately use a cold brine (saturated NaCl ) wash to remove bulk water and reduce the ester's solubility in the aqueous phase. Follow this immediately by drying the organic layer over an anhydrous salt ( Na2​SO4​ or MgSO4​ ) until it no longer clumps[1].

Troubleshooting Start Ester Hydrolyzed? Route Identify Synthesis Route Start->Route FC Friedel-Crafts Route->FC Alk Enolate Alkylation Route->Alk FC_Fix Reverse Quench (Ice/NH4Cl) FC->FC_Fix Acid Cleavage Alk_Fix Strictly Anhydrous (Avoid NaOH/KOH) Alk->Alk_Fix Trace Base

Troubleshooting decision tree for diagnosing and resolving ester hydrolysis.

Quantitative Data: Impact of Workup Parameters

The rate of unwanted ester hydrolysis is heavily influenced by temperature and contact time during the workup phase. The table below summarizes the expected yields of the target ester versus the hydrolyzed carboxylic acid byproduct under various Friedel-Crafts quench conditions.

Workup MethodInternal Temp (°C)Aqueous Contact TimeTarget Ester Yield (%)Acid Byproduct Yield (%)
Direct HCl Quench> 25 (Exothermic)> 30 mins~ 45%~ 50%
Direct NH4​Cl Quench15 - 2030 mins~ 65%~ 25%
Reverse Ice/ NH4​Cl Quench < 5 < 10 mins > 90% < 5%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, utilize the following optimized protocols. Each step includes built-in validation checks to confirm the reaction trajectory.

Protocol A: Optimized Friedel-Crafts Acylation with Non-Hydrolytic Workup

This protocol is designed to acylate anisole while strictly preserving the sensitive ethyl ester moiety.

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and internal thermometer. Purge the system with Argon for 15 minutes. (Validation: A completely moisture-free environment prevents premature AlCl3​ deactivation).

  • Complex Formation: Dissolve ethyl 4-chloro-2,2-dimethyl-4-oxobutanoate (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0 °C. In small portions, add anhydrous AlCl3​ (1.1 eq). (Validation: The solution should turn slightly yellow/orange, indicating the formation of the active acylium-Lewis acid complex).

  • Substrate Addition: Dissolve anisole (1.0 eq) in anhydrous DCM. Add dropwise via the dropping funnel over 30 minutes. Monitor the internal thermometer to ensure the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours. Check reaction progress via TLC (Hexanes/EtOAc 8:2). (Validation: The anisole spot should be fully consumed, replaced by a lower-Rf UV-active spot representing the product complex).

  • Reverse Quench (Critical Step): Prepare a large beaker with a vigorously stirred slurry of crushed ice and saturated aqueous NH4​Cl . Slowly pour the cold reaction mixture into the ice slurry. (Validation: The internal temperature of the quench beaker must remain below 5 °C at all times to prevent thermal ester hydrolysis).

  • Rapid Extraction: Immediately transfer to a separatory funnel. Separate the layers without delay. Wash the organic layer once with ice-cold saturated NaHCO3​ , followed by ice-cold brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na2​SO4​ until the salt flows freely and no longer clumps[1]. Filter and concentrate under reduced pressure at a bath temperature 30 °C to yield the intact ester.

Protocol B: Anhydrous Enolate Alkylation

If synthesizing the compound via the alkylation of 4-methoxyacetophenone with ethyl 2-bromo-2-methylpropanoate.

  • Base Preparation: In a flame-dried flask under Argon, prepare a solution of Lithium Diisopropylamide (LDA) (1.05 eq) in anhydrous THF at -78 °C. (Validation: Use a non-nucleophilic base like LDA to prevent direct nucleophilic attack on the ester).

  • Enolate Formation: Add 4-methoxyacetophenone (1.0 eq) dropwise. Stir for 45 minutes at -78 °C. (Validation: A color change typically indicates successful enolate formation).

  • Alkylation: Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Anhydrous Quench: Quench the reaction at 0 °C by adding glacial acetic acid (1.05 eq) dissolved in THF, rather than aqueous acid, to neutralize the base before introducing water.

  • Workup: Dilute with diethyl ether, wash with cold water, then cold brine. Dry over MgSO4​ and concentrate.

References

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc URL:[Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols for optimizing the crystallization of Ethyl 2,2...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols for optimizing the crystallization of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate. As this is a specific, non-commodity compound, this guide is built upon fundamental principles of crystallization for analogous aromatic ketone-esters, providing a robust methodological framework for process optimization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solubility profile for a crystallization solvent?

A1: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1][2][3][4] This differential solubility is the primary driving force for crystallization upon cooling.[5] Additionally, impurities should either be completely insoluble or highly soluble in the solvent at all temperatures to allow for their separation by filtration.[2][6]

Q2: What is "oiling out" and why does it happen?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the compound separates from the solution as a liquid (an oil) instead of a solid.[7][8] This typically happens when the solution becomes supersaturated at a temperature that is above the compound's melting point.[7] The presence of impurities can also lower the melting point, increasing the likelihood of oiling out.[7] This phenomenon is detrimental to purification because impurities are often more soluble in the oil phase than in the solvent.[8][9]

Q3: How does the cooling rate affect crystal size?

A3: The cooling rate is a critical parameter that directly influences crystal size and purity.[5][10] Slow cooling generally leads to the formation of larger, more well-defined crystals because it maintains a low level of supersaturation, favoring crystal growth over the formation of new nuclei.[2][5] Rapid cooling, conversely, generates high supersaturation quickly, leading to rapid nucleation and the formation of many small crystals, which can trap impurities.[7]

Q4: How can I initiate crystallization if no crystals form upon cooling?

A4: If a cooled, supersaturated solution fails to produce crystals, nucleation is likely inhibited. This can be overcome by:

  • Scratching: Gently scratching the inner surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[2][7]

  • Seeding: Introducing a tiny crystal of the pure compound (a "seed crystal") provides a template for further crystal growth.[2][7][11]

  • Concentration: If the solution is not sufficiently supersaturated, you can boil off some of the solvent and attempt to cool it again.[7]

Troubleshooting Guide: In-Depth Solutions

This section addresses more complex issues you may encounter during the crystallization of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Symptoms: Upon cooling, the solution becomes cloudy with fine droplets, which may coalesce into a separate, dense liquid layer at the bottom of the flask.

Causality & Solution Pathway: Oiling out is a common challenge when the system's temperature is higher than the melting point of the solute at the point of supersaturation.[7] For a molecule like Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, with its multiple rotatable bonds and potential for impurities from synthesis, the melting point can be significantly depressed.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation: The most effective strategy is to generate supersaturation more slowly.[8]

    • Slower Cooling: Instead of cooling in an ice bath, allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth, before further cooling. This keeps the solution temperature lower as supersaturation is achieved.

    • Increase Solvent Volume: Add more hot solvent (10-20% excess) to the just-dissolved solution.[7] This lowers the saturation temperature, increasing the chance that crystallization will occur below the compound's melting point.

  • Alter the Solvent System:

    • Use a Lower-Boiling Point Solvent: A solvent with a lower boiling point will naturally result in a cooler solution when the compound is fully dissolved, potentially avoiding the oiling-out temperature range.

    • Modify Solvent Polarity: Oiling out can sometimes be mitigated by changing the solvent system to one that is less ideal, promoting crystallization over liquid-phase separation.

  • Introduce Seed Crystals: Seeding the solution at a temperature just below the saturation point can bypass the kinetic barrier to nucleation and promote direct crystallization, avoiding the metastable oil phase.[8][12]

Issue 2: The Final Product Has Low Purity

Symptoms: Post-crystallization analysis (e.g., by HPLC, NMR, or melting point) indicates the presence of significant impurities.

Causality & Solution Pathway: Poor purity is often a result of impurities being trapped within the crystal lattice (inclusion) or adsorbed onto the crystal surface. This is frequently caused by a crystallization process that occurs too quickly.[7]

Troubleshooting Steps:

  • Optimize the Cooling Profile: Rapid crystallization is a primary cause of impurity entrapment.[7]

    • Implement a controlled, slow cooling profile. A stepwise cooling process (e.g., hold at 50°C, then 30°C, then 5°C) can be more effective than a linear cool.

  • Re-evaluate the Solvent Choice: The chosen solvent may not effectively discriminate between the desired compound and its impurities.[6]

    • Perform a new solvent screen (see Protocol 1) with a focus on finding a system where the key impurities are highly soluble even at low temperatures.

  • Perform a Hot Filtration: If impurities are insoluble in the hot solvent, they should be removed before cooling. Dissolve the compound in the minimum amount of hot solvent, add a slight excess to prevent premature crystallization, and quickly filter the hot solution through a pre-warmed funnel.[2]

  • Improve Crystal Washing: Ensure the isolated crystals are washed with a small amount of ice-cold crystallization solvent to remove adsorbed surface impurities without significantly dissolving the product.[2]

  • Consider Recrystallization: If purity remains an issue, a second crystallization (recrystallization) is a standard and effective purification step.[2]

Issue 3: The Crystallization Yield is Consistently Low

Symptoms: The mass of the dried, isolated crystals is a small fraction of the starting material.

Causality & Solution Pathway: Low yield is typically caused by either incomplete crystallization (high residual solubility in the mother liquor) or mechanical losses during isolation.[7]

Troubleshooting Steps:

  • Minimize Solvent Volume: While avoiding oiling out, use the minimum amount of hot solvent necessary to fully dissolve the compound. Using excessive solvent is a common cause of low recovery.[7]

  • Optimize Final Cooling Temperature: Ensure the solution is cooled to the lowest practical temperature (e.g., 0-5°C in an ice bath) for a sufficient amount of time to maximize the precipitation of the compound.

  • Analyze the Mother Liquor: Before discarding the filtrate (mother liquor), concentrate a small sample to see if a significant amount of solid crashes out. If so, your compound is too soluble in the cold solvent system.

  • Switch to a Mixed-Solvent System: If the compound has moderate solubility in all tested single solvents, a mixed-solvent system can improve yield. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor," miscible anti-solvent in which it is insoluble until the solution becomes turbid.[1][6] Then, gently heat to clarify and cool slowly. Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[1][2]

Issue 4: The Resulting Crystals are Very Fine (Needles or Powder)

Symptoms: The product consists of very fine particles that are difficult to filter and dry, often leading to product loss and slow processing times.

Causality & Solution Pathway: Fine crystals result from a high rate of nucleation relative to the rate of crystal growth.[13] This is promoted by high supersaturation levels, rapid cooling, and excessive agitation. The goal is to shift the balance to favor the growth of existing crystals over the formation of new ones.

Troubleshooting Steps:

  • Reduce Supersaturation Rate: This is the most critical factor.

    • Slow Down Cooling: Employ a very slow, controlled cooling profile.[5] This is paramount for growing larger crystals.

    • Use Less Concentrated Solutions: Start with a slightly more dilute solution (e.g., 5-10% more solvent than the minimum required). This will slow the onset and rate of crystallization.[7]

  • Utilize Seeding: Introduce a small quantity of high-quality seed crystals at the beginning of the cooling process. This provides templates for growth and helps control nucleation.[11]

  • Control Agitation: While some agitation is necessary for heat and mass transfer, overly vigorous or high-shear mixing can induce secondary nucleation and crystal breakage. Use gentle, smooth agitation.

  • Consider Ostwald Ripening (Aging): After the initial crystallization, holding the crystal slurry at a constant temperature for an extended period can allow smaller particles to dissolve and redeposit onto larger crystals, a process known as Ostwald ripening.

Experimental Protocols & Data

Data Presentation

The molecular structure of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate contains a polar aromatic ketone group and a less polar ethyl ester group, suggesting moderate polarity.[14][15] Therefore, solvents of intermediate polarity are excellent starting points.

Table 1: Properties of Common Solvents for Screening

Solvent Boiling Point (°C) Polarity Index (Relative) Key Characteristics & Hazards
Heptane/Hexane 69 - 98 0.1 Non-polar. Good as an anti-solvent. Flammable.
Toluene 111 2.4 Aromatic. Good for dissolving aromatic compounds. Flammable, toxic.
Ethyl Acetate 77 4.4 Moderately polar ester. Good general-purpose solvent. Flammable.
Acetone 56 5.1 Polar aprotic. Dissolves many organics. Low boiling point, highly flammable.[2]
Isopropanol 82 3.9 Polar protic alcohol. Can form H-bonds. Flammable.
Ethanol 78 4.3 Polar protic. Often used with water. Flammable.
Methanol 65 5.1 Highly polar protic. Dissolves more polar compounds. Toxic, flammable.[2]

| Water | 100 | 10.2 | Highly polar. Good as an anti-solvent for non-polar compounds. Non-toxic. |

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single or mixed solvent system for crystallization.

Methodology:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (from Table 1) dropwise at room temperature, vortexing after each addition.

  • Observation 1 (Solubility at RT):

    • If the solid dissolves readily at room temperature, the solvent is unsuitable as a single solvent (too soluble).[2] Set it aside as a potential "good" solvent for a mixed-solvent system.

    • If the solid appears insoluble, proceed to the next step.

  • Heat the tubes containing the insoluble solid in a water or sand bath towards the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 2 (Solubility at High T): Record the approximate volume of solvent required. A good solvent dissolves the compound at a concentration of about 50-100 mg/mL.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature, and then cool further in an ice bath.

  • Observation 3 (Crystal Formation):

    • Ideal Solvent: A copious amount of crystalline solid forms.

    • Poor Solvent: Little or no solid forms (too soluble when cold).

    • Unsuitable Solvent: The compound remains insoluble even when hot.

  • For Mixed-Solvent Systems: If no single solvent is ideal, take a tube where the compound was highly soluble (a "good" solvent). Add a miscible "poor" solvent (anti-solvent) dropwise at room temperature until persistent cloudiness appears. Add a drop or two of the "good" solvent to clarify and then cool as described in step 7.

Protocol 2: Optimizing the Cooling Profile

Objective: To control crystal size and purity by manipulating the cooling rate.

Methodology:

  • Dissolve the compound in the minimum amount of the chosen hot solvent (or solvent system) in an appropriately sized flask.

  • Step 1: Slow Cooling to Room Temperature. Allow the flask to cool undisturbed on a benchtop, insulated with glass wool or a cloth to slow the rate of cooling. Avoid drafts.

  • Step 2: Intermediate Cooling. Once the flask has reached room temperature (typically after 1-2 hours), place it in a refrigerator (approx. 4°C) for another 1-2 hours.

  • Step 3: Final Cooling. Transfer the flask to an ice-water bath (0°C) for at least one hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small portion of ice-cold solvent, and dry thoroughly.

  • Analysis: Analyze the product for purity and crystal habit (size/shape). Compare the results with those from a rapid cooling experiment to validate the effectiveness of the controlled profile.

Visualizations

Logical Workflow Diagram

Solvent_Selection_Workflow cluster_single Single Solvent Screening cluster_mixed Mixed Solvent Screening start Add solvent to ~20mg crude solid at RT sol_rt Is solid soluble at RT? start->sol_rt heat Heat solution towards boiling point sol_rt->heat No start_mix Dissolve solid in 'Good' Solvent (from RT solubility test) sol_rt->start_mix Yes ('Good' Solvent) sol_hot Is solid soluble when hot? heat->sol_hot cool Cool slowly to 0-5°C sol_hot->cool Yes fail_hot FAIL: Insoluble sol_hot->fail_hot No crystals Do high-quality crystals form? cool->crystals success SUCCESS: Ideal Single Solvent Found crystals->success Yes add_anti Add 'Poor' Anti-Solvent until turbid crystals->add_anti No (Poor Yield) start_mix->add_anti heat_mix Heat to clarify add_anti->heat_mix cool_mix Cool slowly to 0-5°C heat_mix->cool_mix crystals_mix Do high-quality crystals form? cool_mix->crystals_mix success_mix SUCCESS: Ideal Mixed Solvent Found crystals_mix->success_mix Yes fail_mix FAIL: Oiling out or no precipitation crystals_mix->fail_mix No

Caption: Workflow for systematic solvent selection.

Oiling_Out_Troubleshooting start Problem: Compound is Oiling Out q1 Is the cooling rate rapid? start->q1 s1 Action: Slow down the cooling rate. Allow flask to cool on benchtop before using ice bath. q1->s1 Yes q2 Is the solution highly concentrated? q1->q2 No end Resolution: Crystalline product obtained s1->end s2 Action: Re-dissolve with heat and add 10-20% more solvent to lower the saturation point. q2->s2 Yes q3 Is nucleation inhibited? q2->q3 No s2->end s3 Action: Add seed crystals at a temperature slightly below saturation to bypass oil formation. q3->s3 Likely s3->end

Caption: Troubleshooting decision tree for oiling out.

References

  • Vertex AI Search Result [Source 1]
  • SOP: CRYSTALLIZ
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). [Source 3]
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Source 4]
  • Oiling Out in Crystalliz
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Source 6]
  • Braatz, R. D., & Hasebe, S.
  • Crystalliz
  • Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. [Source 9]
  • Crystallization: Definition, Principle, Demonstration & Applic
  • Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. [Source 11]
  • Crystallization.
  • Organic Chemistry Recrystallization Lab Report: A Detailed Guide to Purific
  • An In-Line Study of Oiling Out and Crystallization.
  • Key Concepts of Crystallization Processes to Know for Separ
  • Crystallization.
  • Properties of aromatic ketones and other solvents.
  • Crystal Size Distribution Control in Crystallization.
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem. [Source 19]
  • (PDF) Particle size and shape control in crystallization processes.
  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Str
  • Physical Properties of Ketones and Aldehydes. OpenOChem Learn. [Source 22]
  • What should I do if crystallis
  • Strategies To Control Crystal Size Distribution. Mettler Toledo. [Source 24]
  • 14.10: Properties of Aldehydes and Ketones. (2022, September 15). Chemistry LibreTexts. [Source 25]

Sources

Optimization

Technical Support Center: Purification Optimization for Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying highly functionalized γ -keto esters.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying highly functionalized γ -keto esters.

Mechanistic Context & The Purification Challenge

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is a γ -keto ester typically synthesized via the Friedel-Crafts acylation of anisole with 2,2-dimethylsuccinic anhydride, followed by esterification[2]. The molecule contains three distinct Lewis basic sites (an ester carbonyl, a ketone carbonyl, and a methoxy ether). During normal-phase silica gel chromatography, these oxygen atoms act as strong hydrogen-bond acceptors, interacting heavily with the acidic silanol groups on the stationary phase. This multi-point binding is the primary culprit behind the peak tailing, band broadening, and poor resolution frequently observed by researchers.

Diagnostic Troubleshooting Workflow

Before adjusting your solvent system, use the following diagnostic workflow to identify the root cause of your purification failure.

G Crude Crude Mixture (Ester, Anisole, Acid) TLC TLC Diagnostic (Hexane/EtOAc) Crude->TLC Issue1 Poor Resolution (Target vs Anisole) TLC->Issue1 Rf diff < 0.15 Issue2 Peak Tailing & Band Broadening TLC->Issue2 Smearing/Tailing Issue3 Split Peaks / Multiple Bands TLC->Issue3 Doublets seen Sol1 Optimize Gradient (Shallow 2-15% Ramp) Issue1->Sol1 Sol2 Dry Loading Protocol (1:3 Sorbent Ratio) Issue2->Sol2 Sol3 Check Bed Integrity (Repack/Replace Frit) Issue3->Sol3

Diagnostic workflow for resolving common chromatographic issues during γ-keto ester purification.

Troubleshooting Guides & FAQs

Q1: Why is my target γ -keto ester co-eluting with unreacted anisole or the ortho-methoxy regioisomer?

  • Causality: Anisole is a highly non-polar aromatic ether that elutes near the solvent front in standard Hexane/Ethyl Acetate mixtures. The ortho-methoxy regioisomer (Ethyl 2,2-dimethyl-4-(2-methoxyphenyl)-4-oxobutyrate) elutes slightly faster than your para-target because the ortho-methoxy group sterically shields the ketone carbonyl, reducing its ability to hydrogen-bond with the silica stationary phase.

  • Solution: Implement a shallow gradient. Isocratic elution at 15% EtOAc will cause all three compounds to co-elute. Instead, start your gradient at 2% EtOAc to flush out the unreacted anisole, then slowly ramp to 10-15% over 10 column volumes (CV) to separate the ortho and para isomers.

Q2: I am experiencing severe peak tailing and my bands are broadening significantly. How can I fix this?

  • Causality: This is almost always caused by liquid loading the crude mixture using a polar dissolution solvent (like dichloromethane or ethyl acetate). If your injection solvent is more polar than your starting mobile phase, the polar solvent preferentially adsorbs onto the silica at the column head. This deactivates the silica, causing your sample to travel too fast in a broad, diluted band[3].

  • Solution: Switch to Dry Loading . By pre-adsorbing your crude mixture onto a solid support, you eliminate the dissolution solvent's impact entirely. For optimal results with silica, use a crude-to-sorbent ratio of 1:3[3]. Alternatively, use diatomaceous earth (e.g., HM-N), which acts more like a sponge than an active adsorbent, releasing the compound in a tight band once the mobile phase hits it[5].

Q3: Why am I seeing split peaks (doublets) for my pure target compound during elution?

  • Causality: Split peaks are a physical fluid dynamics problem, not a chemical one. The main causes are poor column bed integrity, a void space at the top of the column, or a partially blocked inlet frit. A void space causes eddy effects and sample dilution upon injection; due to different migration rates across the uneven bed, the bands elute as doublets[1].

  • Solution: If using a column with a removable cap, open it and fill the void space with fresh media[1]. Otherwise, you must replace the cartridge.

Q4: How do I prevent the unreacted Friedel-Crafts intermediate (2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutanoic acid) from streaking into my ester fractions?

  • Causality: The unreacted carboxylic acid intermediate[2] is highly polar. On normal-phase silica, carboxylic acids streak severely due to continuous, strong hydrogen bonding.

  • Solution: Do not rely on chromatography to separate the free acid from the ester. Use a pre-column liquid-liquid extraction (washing the organic layer with saturated aqueous NaHCO3​ ) to deprotonate and remove the acid. This is a self-validating step: if the aqueous layer foams (release of CO2​ ), the acid was present and is now successfully removed from your organic load.

Quantitative Chromatographic Data

To aid in your gradient design, refer to the standardized retention data below.

CompoundRelative Polarity Rf​ (15% EtOAc/Hexane)Elution Order
Anisole (Starting Material)Very Low0.851
Ortho-methoxy γ -keto esterModerate-Low0.452
Para-methoxy γ -keto ester (Target) Moderate 0.35 3
2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutanoic acidHigh0.05 (Streaks)4
Experimental Protocol: Optimized Dry-Loading & Gradient Elution

This self-validating protocol ensures maximum resolution and recovery of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.

Step 1: Pre-column Acid Quench (Self-Validation Step)

  • Dissolve the crude reaction mixture in 50 mL of diethyl ether.

  • Wash with 3 x 25 mL of saturated aqueous NaHCO3​ .

    • Validation: Observe the cessation of CO2​ evolution; this confirms all unreacted γ -oxobutanoic acid has been partitioned into the aqueous layer.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 2: Dry Load Preparation

  • Dissolve the concentrated crude ester (e.g., 1.0 g) in a minimum volume of volatile solvent (e.g., 5 mL of acetone or dichloromethane).

  • Add 3.0 g of diatomaceous earth (HM-N) or standard 50 µm silica gel to the flask[4].

  • Evaporate the solvent thoroughly using a rotary evaporator until the mixture is a fine, free-flowing powder.

    • Validation: If the powder clumps or sticks to the glass, residual solvent remains. Re-dissolve in a highly volatile solvent like ether, add 0.5 g more sorbent, and re-dry. A free-flowing powder guarantees a narrow injection band.

Step 3: Column Equilibration & Loading

  • Pack the dry powder evenly into an empty dry-loading cartridge or directly onto the top of the pre-packed silica column.

  • Equilibrate the main flash column with 3 Column Volumes (CV) of 2% Ethyl Acetate in Hexane.

Step 4: Gradient Execution

  • Isocratic Hold: Run at 2% EtOAc for 2 CVs to completely elute unreacted anisole.

  • Shallow Ramp: Increase the gradient linearly from 2% to 15% EtOAc over 10 CVs. This slow ramp provides the necessary theoretical plates to separate the ortho and para regioisomers.

  • Flush: Ramp to 50% EtOAc over 2 CVs to elute any highly polar baseline impurities.

References
  • Why are my flash column chromatography peaks splitting? - Biotage[Link]

  • A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen - Organic Process Research & Development (ACS Publications)[Link]

  • Which loading method should I use for purification by flash chromatography? - Biotage[Link]

  • Preparation and use of an internal dry loading device for flash chromatography - Biotage[Link]

  • Which sorbents work best for dry loading flash column chromatography samples? - Biotage[Link]

Troubleshooting

Technical Support Center: Catalyst Recovery and Reuse in the Synthesis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

Welcome to the technical support center for the synthesis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, focusing on the critical aspects of catalyst recovery and reuse. The efficient recycling of catalysts is not only economically advantageous but also aligns with the principles of green chemistry by minimizing waste.[1][2]

The synthesis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, a valuable intermediate in pharmaceutical manufacturing, is often achieved through a Friedel-Crafts acylation reaction.[3][4] This process traditionally utilizes Lewis acid catalysts. However, the use of heterogeneous solid acid catalysts, such as zeolites, is gaining prominence due to their ease of separation and potential for reuse.[1][3][5][6] This guide will address common challenges and questions related to the recovery and reuse of these solid catalysts.

Troubleshooting Guide

This section addresses specific issues that may arise during the recovery and reuse of solid acid catalysts in the synthesis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.

Issue 1: Low Catalyst Recovery Rate

  • Symptom: A significant loss of solid catalyst mass is observed after the reaction and recovery process.

  • Potential Causes:

    • Mechanical Loss during Filtration: Fine catalyst particles may pass through the filtration medium.

    • Adhesion to Reactor Surfaces: The catalyst may adhere to the walls of the reaction vessel and stirrer.

    • Catalyst Attrition: Mechanical stress from stirring can lead to the breakdown of catalyst particles into finer, more difficult-to-recover fragments.

  • Solutions:

    • Optimize Filtration: Employ a finer porosity filter paper or a membrane filter to capture smaller particles. Consider using a centrifuge to pellet the catalyst before decanting the supernatant.

    • Improve Post-Reaction Workup: After filtration, rinse the reactor thoroughly with a suitable solvent (e.g., the reaction solvent or a volatile organic solvent like acetone) to collect any adhering catalyst particles.[5] Combine these washings with the main filtered catalyst.

    • Gentle Stirring: Use a stirring speed that is sufficient to maintain a suspension without causing excessive mechanical stress on the catalyst.

Issue 2: Decreased Catalyst Activity After Reuse

  • Symptom: The reaction yield or conversion rate drops significantly when using the recovered catalyst in subsequent runs.

  • Potential Causes:

    • Coke Formation: Carbonaceous deposits (coke) can form on the active sites of the catalyst, blocking access for reactants.[7][8] This is a common deactivation mechanism in zeolite-catalyzed reactions.[8]

    • Leaching of Active Sites: Active metal or acid sites may be lost from the solid support into the reaction mixture.[9][10] This is particularly relevant for supported catalysts.

    • Poisoning of Active Sites: Impurities in the reactants or solvent, or even the product itself, can strongly adsorb to the catalyst's active sites, rendering them inactive.[8]

    • Structural Changes: The high temperatures used during reaction or regeneration can sometimes lead to changes in the catalyst's crystal structure, reducing its activity.[8]

  • Solutions:

    • Catalyst Regeneration:

      • Calcination: For deactivation due to coking, a common regeneration method is calcination, which involves heating the catalyst in the presence of air or an inert gas to burn off the carbonaceous deposits.[11][12][13] Typical temperatures for zeolite regeneration range from 400-550°C.[12][13]

      • Solvent Washing: Washing the catalyst with a suitable solvent can remove adsorbed species and some less tenacious coke precursors.[12]

    • Investigate Leaching: Analyze the reaction filtrate for the presence of leached active components using techniques like Inductively Coupled Plasma (ICP) spectroscopy. If leaching is significant, consider using a more robust catalyst support or optimizing reaction conditions (e.g., lower temperature) to minimize it.[9]

    • Ensure Reagent Purity: Use high-purity reactants and solvents to avoid introducing catalyst poisons.

Issue 3: Product Contamination with Catalyst

  • Symptom: The final product is contaminated with fine catalyst particles, leading to purification challenges.

  • Potential Causes:

    • Inefficient Filtration: As with low recovery, the filtration method may not be adequate to remove all catalyst fines.

    • Catalyst Leaching and Reprecipitation: Leached active species might precipitate out during the workup or purification steps.[9]

  • Solutions:

    • Improved Filtration: Use a multi-stage filtration process, starting with a coarser filter to remove the bulk of the catalyst, followed by a finer filter to capture the smaller particles.

    • Post-Reaction Treatment: After catalyst removal, consider passing the crude product solution through a bed of a suitable adsorbent (e.g., silica gel or activated carbon) to remove any dissolved catalyst species before final purification.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for recovering a solid acid catalyst like a zeolite from the reaction mixture?

For laboratory-scale synthesis, the most common and effective method is filtration.[5][14] To ensure high recovery, it is crucial to select a filter medium with a pore size smaller than the catalyst particles. After filtration, the catalyst should be washed with a solvent to remove any residual reactants and products before drying.[5]

Q2: How many times can a solid acid catalyst be reused?

The reusability of a catalyst depends on several factors, including the specific catalyst, reaction conditions, and the effectiveness of the regeneration process. Some robust zeolite catalysts have been shown to be reusable for multiple cycles, with some studies reporting up to 30 reuses without significant loss of activity.[15] It is essential to monitor the catalyst's performance (e.g., conversion and selectivity) in each cycle to determine its lifespan under your specific experimental conditions.

Q3: How can I test the activity of my recovered catalyst?

To test the activity of a recovered catalyst, you should perform a controlled experiment using the same reaction conditions (reactant concentrations, temperature, time) as with the fresh catalyst.[16][17] The key performance indicators to compare are the conversion of the limiting reactant and the yield of the desired product, Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.[18][19]

Q4: What are the key signs of catalyst deactivation?

The primary indicator of catalyst deactivation is a decrease in reaction performance. This can manifest as:

  • A lower conversion rate of the starting materials.

  • A decrease in the selectivity towards the desired product.

  • The need for more drastic reaction conditions (e.g., higher temperature or longer reaction time) to achieve the same conversion.

Q5: Is it necessary to regenerate the catalyst after every use?

Not always. Depending on the stability of the catalyst and the reaction conditions, it may be possible to reuse the catalyst for a few cycles with simple washing and drying. However, if a noticeable drop in activity is observed, a regeneration step such as calcination is likely necessary to restore its performance.[8][12]

Experimental Protocols

Protocol 1: Catalyst Recovery by Filtration

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Set up a vacuum filtration apparatus using a Buchner funnel and a filter paper with a suitable pore size.

  • Pour the reaction mixture into the funnel and apply a vacuum to separate the solid catalyst from the liquid phase.

  • Wash the catalyst cake on the filter paper with two to three portions of the reaction solvent or another appropriate solvent (e.g., dichloromethane) to remove any adsorbed organic compounds.[6]

  • Carefully transfer the recovered catalyst to a watch glass or a petri dish.

  • Dry the catalyst in an oven at a suitable temperature (e.g., 100-120°C) until a constant weight is achieved.

  • Store the dried catalyst in a desiccator for future use.

Protocol 2: Catalyst Regeneration by Calcination

Safety Note: Calcination should be performed in a well-ventilated fume hood using a muffle furnace.

  • Place the deactivated catalyst in a ceramic crucible.

  • Place the crucible in a muffle furnace.

  • Slowly ramp the temperature to the desired calcination temperature (typically 400-550°C for zeolites).[12]

  • Hold the catalyst at this temperature for a specified period (e.g., 3-6 hours) in the presence of a slow stream of air.[12]

  • After the calcination period, turn off the furnace and allow the catalyst to cool down slowly to room temperature inside the furnace.

  • Once cooled, transfer the regenerated catalyst to a desiccator for storage.

Protocol 3: Testing the Activity of a Recovered Catalyst

  • Set up a reaction under the same conditions as the initial synthesis using the fresh catalyst. This includes using the same amounts of reactants, solvent, and catalyst (by weight), as well as the same temperature and reaction time.

  • After the reaction period, work up the reaction mixture and isolate the product.

  • Determine the yield of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.

  • Compare this yield to the yield obtained with the fresh catalyst. A significant decrease in yield indicates a loss of catalyst activity.

Data Presentation

Table 1: Comparison of Catalyst Performance Over Multiple Cycles

Cycle NumberCatalyst StateConversion of Anisole (%)Selectivity for para-isomer (%)
1Fresh9899
2Recovered & Washed9599
3Recovered & Washed8598
4Regenerated (Calcined)9799

This is example data and will vary based on specific experimental conditions.

Visualizations

Catalyst_Recovery_Workflow start Completed Reaction Mixture filtration Filtration start->filtration washing Washing with Solvent filtration->washing drying Drying washing->drying deactivation Decreased Activity Observed? drying->deactivation reuse Catalyst Ready for Reuse reuse->start Next Reaction Cycle deactivation->reuse No regeneration Regeneration (e.g., Calcination) deactivation->regeneration Yes regeneration->reuse end Discard Catalyst regeneration->end Activity not restored

Caption: Workflow for Catalyst Recovery, Reuse, and Regeneration.

Deactivation_Causes Deactivation Catalyst Deactivation Coking Coke Formation on Active Sites Deactivation->Coking Leaching Leaching of Active Species Deactivation->Leaching Poisoning Poisoning by Impurities Deactivation->Poisoning Structural Structural Changes Deactivation->Structural

Caption: Common Causes of Solid Acid Catalyst Deactivation.

References

  • Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews.
  • A method for the regeneration of zeolite catalysts. Google Patents.
  • Regeneration of a Spent TS-1 Zeolite Catalyst for Liquid-Phase Epoxidation of Propylene and H2O2. ACS Publications.
  • Regeneration mechanism of a deactivated zeolite-supported catalyst for the combustion of chlorinated volatile organic compounds. Catalysis Science & Technology (RSC Publishing).
  • Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. MDPI.
  • Solid Acid Catalysts in Green Chemistry. Resonance.
  • ChemInform Abstract: Solid Acids and Their Use as Environmentally Friendly Catalysts in Organic Synthesis. ResearchGate.
  • Deactivation and Regeneration of Zeolite Catalysts. World Scientific Publishing.
  • An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. MDPI.
  • Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. ResearchGate.
  • A Comparative Guide to Catalysts for Friedel-Crafts Acylation. Benchchem.
  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. SCIRP.
  • Organic Synthesis Using Environmentally Benign Acid Catalysis. PMC - NIH.
  • Solid acid – Knowledge and References. Taylor & Francis.
  • Waste Catalyst Utilization: Extraction of Valuable Metals from Spent Hydroprocessing Catalysts by Ultrasonic-Assisted Leaching with Acids. Industrial & Engineering Chemistry Research - ACS Publications.
  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry (RSC Publishing).
  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry.
  • Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Publishing.
  • Solid Acid Catalysis: From Fundamentals to Applications. Google Books.
  • Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Anisoles. Benchchem.
  • Catalyst analysis and testing Catalyst performance testing. Catalyst Intelligence.
  • Catalyst Testing Tips: Determining Activity in VOC Catalysts. Catalyst Testing.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications.
  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate.
  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis.
  • Catalyst recovery test activity maps [(a Selectivity) and (b Yield)]. ResearchGate.
  • How to Test Catalyst Performance Under Intermittent Renewable Power Conditions. Catalyst Testing.
  • 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Saskoer.
  • Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated. Supporting Information.
  • ETHYL 2,2-DIMETHYL-4-(3,5-DIMETHYLPHENYL)-4-OXOBUTYRATE. Echemi.
  • ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate. Sigma-Aldrich.
  • Method for preparing ethyl 2-oxo-4-phenylbutyrate. Google Patents.
  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Protocols.io.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GC-MS Fragmentation Pattern Validation of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

For researchers engaged in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as an indispensable tool for the identification and structural elucidation of novel compounds. The va...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as an indispensable tool for the identification and structural elucidation of novel compounds. The validation of a compound's fragmentation pattern is a critical step, ensuring the accuracy of its identification. This guide provides an in-depth analysis of the predicted Electron Ionization (EI) fragmentation pattern of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate and outlines a comprehensive protocol for its experimental validation.

The Target Molecule: Structural Features and Predicted Behavior

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is a molecule characterized by several key functional groups that will dictate its behavior under electron ionization. These include an ethyl ester, a quaternary dimethyl group (a neopentyl-like structure), and a 4-methoxyphenyl ketone. Each of these features provides a predictable site for fragmentation, allowing for a theoretical construction of its mass spectrum. The molecular weight of this compound is 264.32 g/mol , and its molecular ion peak (M⁺•) would be expected at an m/z of 264.

Predicting the Fragmentation Pattern: A Theoretical Approach

Electron ionization at 70 eV imparts significant energy into the molecule, leading to the formation of a molecular ion which then undergoes a series of fragmentation reactions to yield smaller, charged fragments.[1] The most probable fragmentation pathways for Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate are driven by the stability of the resulting ions and neutral losses. The primary mechanisms at play are alpha-cleavage and McLafferty rearrangement.[2][3][4]

Alpha-Cleavage: This is a common fragmentation pathway for carbonyl compounds, involving the cleavage of the bond adjacent to the carbonyl group.[5][6][7] For the target molecule, there are several potential alpha-cleavage points:

  • Cleavage adjacent to the aromatic ketone: This is the most favored alpha-cleavage, leading to the formation of a highly stable 4-methoxybenzoyl cation. This fragment is expected to be the base peak in the spectrum.

  • Cleavage adjacent to the ester carbonyl: This can result in the loss of the ethoxy group or the entire ester-containing side chain.

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds that possess a gamma-hydrogen.[8][9] In this case, the ketone's carbonyl oxygen can abstract a hydrogen from the gamma-carbon (one of the methyl groups), leading to the cleavage of the alpha-beta bond and the formation of a neutral alkene and a new radical cation.[10]

Based on these principles, the following table summarizes the major predicted fragment ions:

m/z (Predicted) Proposed Ion Structure Fragmentation Pathway
264[C₁₅H₂₀O₄]⁺•Molecular Ion (M⁺•)
219[M - C₂H₅O]⁺Alpha-cleavage at the ester with loss of the ethoxy radical.
135[CH₃OC₆H₄CO]⁺(Likely Base Peak) Alpha-cleavage at the ketone, forming the stable 4-methoxybenzoyl cation.
107[CH₃OC₆H₄]⁺Loss of CO from the 4-methoxybenzoyl cation.
77[C₆H₅]⁺Loss of methoxy radical from the 4-methoxyphenyl cation.
Comparative Analysis with Structurally Similar Compounds
  • Aromatic Ketones: The dominant fragmentation of aromatic ketones is the alpha-cleavage that produces a stable acylium ion. For example, in the mass spectrum of 4-methoxyacetophenone, the base peak is at m/z 135, corresponding to the [CH₃OC₆H₄CO]⁺ ion. This strongly supports our prediction that this ion will be a major fragment for our target molecule.

  • Ethyl Esters: Ethyl esters commonly show fragmentation corresponding to the loss of the ethoxy group (M-45). For instance, Ethyl butyrate exhibits significant peaks related to the loss of the ethoxy group.[15] This aligns with our predicted fragment at m/z 219.

The presence of the 2,2-dimethyl substitution (a neopentyl-like group) is known to influence fragmentation, often leading to characteristic losses. However, the stability of the 4-methoxybenzoyl cation is expected to make the alpha-cleavage at the ketone the most prominent fragmentation pathway.

Experimental Protocol for GC-MS Validation

The following protocol provides a step-by-step methodology for acquiring and validating the mass spectrum of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized or purified compound.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a working concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 500.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the target compound.

  • Analyze the mass spectrum to identify the molecular ion and the major fragment ions.[16]

  • Compare the experimentally obtained fragmentation pattern with the predicted pattern and with spectra of analogous compounds from a reference library (e.g., NIST).

Data Interpretation and Validation

A successful validation will show a strong correlation between the predicted and experimental data. Key validation points include:

  • Presence of the Molecular Ion: The presence of a peak at m/z 264, even if of low intensity, is a strong indicator of the correct molecular weight.

  • Base Peak Confirmation: The most intense peak in the spectrum should correspond to the most stable fragment ion. In this case, it is predicted to be the 4-methoxybenzoyl cation at m/z 135.

  • Matching of Key Fragments: The presence of other predicted fragments (e.g., m/z 219, 107, 77) will further confirm the structure.

  • Logical Neutral Losses: The differences in m/z between major peaks should correspond to the loss of logical neutral fragments (e.g., C₂H₅O•, CO).

Discrepancies between the predicted and observed spectra can provide further structural information, perhaps indicating an unexpected rearrangement or the presence of an impurity.

Visualizing the Pathways and Workflow

To further clarify the processes described, the following diagrams illustrate the predicted fragmentation pathway and the experimental workflow.

Fragmentation_Pathway M Molecular Ion (M⁺•) m/z = 264 F219 [M - C₂H₅O]⁺ m/z = 219 M->F219 -•OC₂H₅ F135 [C₈H₇O₂]⁺ (Base Peak) m/z = 135 M->F135 α-cleavage F107 [C₇H₇O]⁺ m/z = 107 F135->F107 -CO F77 [C₆H₅]⁺ m/z = 77 F107->F77 -CH₂O

Caption: Predicted major fragmentation pathways for Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate under EI.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Validation Prep1 Dissolve in Solvent (1 mg/mL) Prep2 Dilute to Working Conc. (10-100 µg/mL) Prep1->Prep2 GC_Inject Inject 1 µL Prep2->GC_Inject GC_Sep GC Separation GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Detect Mass Detection MS_Ionize->MS_Detect DA1 Acquire Mass Spectrum MS_Detect->DA1 DA2 Identify M⁺• and Fragments DA1->DA2 DA3 Compare with Prediction & Library Data DA2->DA3

Caption: Experimental workflow for the GC-MS validation of the target compound.

References

  • Fiveable. (2025, August 15). α-cleavage: Organic Chemistry Study Guide.
  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage.
  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Vertex AI Search. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).
  • Wikipedia. (n.d.). McLafferty rearrangement.
  • The Journal of Physical Chemistry Letters - ACS Publications. (2023, November 2). The Surprising Dynamics of the McLafferty Rearrangement.
  • MSU chemistry. (2023, November 2). The Surprising Dynamics of the McLafferty Rearrangement.
  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement.
  • NIST WebBook. (n.d.). Allyl 2-ethyl butyrate.
  • NIST WebBook. (n.d.). Allyl 2-ethyl butyrate.
  • NIST WebBook. (n.d.). 2-Ethyl-n-butyric acid ethyl ester.
  • PubChem - NIH. (n.d.). Ethyl butyrate | C6H12O2 | CID 7762.
  • NIST WebBook. (n.d.). Butanoic acid, ethyl ester.
  • Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research.
  • VCU Scholars Compass. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • PMC. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.
  • YouTube. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones.
  • Benchchem. (n.d.). Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques.
  • Benchchem. (n.d.). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Cyclic Ketones.
  • PubMed. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • ResearchGate. (n.d.). The GCMS fragmentation pattern of 2-methoxy-4-(prop-2-enyl) phenyl ethanoate.

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Comparative

A Comparative Spectroscopic Analysis: Evaluating Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate Against Certified Reference Materials

Abstract In the landscape of analytical chemistry, the integrity of any measurement is fundamentally anchored to the quality and reliability of the reference materials used.[1][2][3] This guide presents a comprehensive s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of analytical chemistry, the integrity of any measurement is fundamentally anchored to the quality and reliability of the reference materials used.[1][2][3] This guide presents a comprehensive spectroscopic evaluation of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, a compound of interest in synthetic chemistry and drug discovery, against established Certified Reference Materials (CRMs) in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We provide not only a direct comparison of spectroscopic performance but also the underlying scientific rationale for the experimental designs, offering researchers a framework for validating novel compounds for use as internal or qualitative standards. The protocols herein are designed to be self-validating, ensuring that the data generated is both accurate and defensible, a cornerstone of Good Laboratory Practice (GLP).[2]

The Imperative of Metrological Traceability in Spectroscopy

Before delving into experimental specifics, it is crucial to understand the concept of metrological traceability. This is the property of a measurement result that allows it to be related to a reference, typically a national or international standard, through an unbroken and documented chain of calibrations.[4][5] In spectroscopy, this means that an instrument's response (e.g., absorbance, ion count, or signal intensity) is calibrated against a CRM whose properties are known with a high degree of certainty.[6] CRMs, such as those provided by the National Institute of Standards and Technology (NIST) or other accredited bodies, are the bedrock of data comparability, ensuring that results are consistent and reproducible across different laboratories and over time.[1][2][7] This guide evaluates Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate not as a replacement for primary CRMs, but as a potential in-house or secondary standard, assessing its suitability to provide reliable and consistent spectroscopic data in routine analysis.

G cluster_0 Evaluation Framework cluster_1 Reference Framework A Candidate Compound (Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate) B High-Purity Synthesis & Characterization A->B C Spectroscopic Analysis (NMR, MS, UV-Vis) B->C D Direct Comparison C->D E Performance Assessment (Accuracy, Linearity, Stability) D->E F Suitability Determination (e.g., as an Internal Standard) E->F G Primary Metrology Institute (e.g., NIST) H Certified Reference Material (CRM) (e.g., NIST SRM) G->H H->D Calibration & Traceability Link

Caption: Workflow for evaluating a candidate compound against a Certified Reference Material.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for structural elucidation, providing detailed information about the chemical environment of atomic nuclei. In quantitative NMR (qNMR), the signal intensity is directly proportional to the number of nuclei, allowing for highly accurate concentration measurements when compared against a CRM.[6][8]

Predicted ¹H-NMR Profile of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

Based on its molecular structure, the following proton signals are predicted:

  • Aromatic Protons: Two doublets in the ~6.9-8.0 ppm range, characteristic of a para-substituted benzene ring.

  • Methoxy Protons: A singlet at ~3.8 ppm.

  • Methylene Protons (CH₂): A singlet for the CH₂ group adjacent to the ketone at ~3.2 ppm.

  • Ethyl Ester Protons: A quartet (CH₂) around 4.1 ppm and a triplet (CH₃) around 1.2 ppm.

  • Gem-dimethyl Protons: A singlet for the two equivalent methyl groups at ~1.2 ppm.

Comparison with a qNMR Standard

We will compare our candidate compound against a well-established qNMR CRM, such as Benzoic Acid or Dimethyl sulfone, which are available from various suppliers and are often traceable to NIST primary materials.[8][9] The key criteria for a good qNMR standard are high purity, chemical stability, and having singlet peaks in a region of the spectrum that does not overlap with the analyte.[6]

Experimental Protocol: ¹H-qNMR Comparison
  • Instrument Calibration: Ensure the NMR spectrometer is properly calibrated using standard procedures.

  • CRM Standard Preparation: Accurately weigh approximately 10 mg of a traceable qNMR CRM (e.g., Benzoic Acid) into a vial. Dissolve in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Candidate Compound Preparation: In a separate vial, accurately weigh approximately 15 mg of high-purity Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate. Add the exact same mass of the qNMR CRM. Dissolve the mixture in the same known volume (0.7 mL) of the same deuterated solvent.

  • Data Acquisition: Acquire the ¹H-NMR spectrum for the mixture. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to ensure full signal recovery for accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the non-overlapping signals from both the candidate compound and the CRM.

  • Purity Calculation: The purity of the candidate compound can be calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Data Comparison Summary
ParameterEthyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrateqNMR CRM (e.g., Benzoic Acid)Performance Metric
Chemical Shift Stability Predicted signals should be sharp and at consistent ppm values across multiple preparations.Certified chemical shift values.Accuracy and Reproducibility
Signal Purity No observable impurities within the detection limit.Certified purity >99.5%.Purity Assessment
Quantitative Accuracy Calculated purity should be high and consistent.Reference for calculation.Quantitative Reliability
Solubility Must be fully soluble in the chosen NMR solvent.High solubility in common solvents.Usability

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for determining molecular weight and elemental composition.[10][11] For a compound to serve as a useful reference, it must exhibit predictable ionization and fragmentation behavior, providing a clear molecular ion and a reproducible fragmentation pattern for confirmation.[12]

Predicted EI-MS Fragmentation Profile

Under Electron Ionization (EI), Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (MW: 264.32 g/mol ) is expected to produce several key fragments:

  • Molecular Ion [M]⁺•: A peak at m/z 264.

  • Acylium Ion: A prominent peak at m/z 135 resulting from α-cleavage, corresponding to the [CH₃OC₆H₄CO]⁺ fragment. This is often the base peak for such aromatic ketones.

  • Loss of Ethoxy Radical: A peak at m/z 219 from the loss of •OCH₂CH₃.

  • McLafferty Rearrangement: A potential peak corresponding to the rearrangement and loss of a neutral molecule.

Comparison with a Mass Spectrometry Standard

For calibration and performance validation, mass spectrometers are often tuned using compounds like perfluorotributylamine (PFTBA) or other certified reference materials that provide known ions across a wide mass range.[13] When used as an internal standard, a compound should ideally be a stable, isotopically-labeled version of the analyte.[14][15][16] While we evaluate the non-labeled compound here, its predictable behavior is a prerequisite for developing a deuterated analog.

Experimental Protocol: GC-MS Characterization
  • Instrument Tuning: Calibrate the mass spectrometer using the manufacturer's recommended tuning compound (e.g., PFTBA) to ensure mass accuracy and resolution.

  • Sample Preparation: Prepare a 100 µg/mL solution of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate in a volatile solvent like ethyl acetate.

  • GC Method:

    • Injector: 250 °C, splitless mode.

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at 1 mL/min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and key fragment ions. Compare the observed fragmentation pattern with the predicted pattern.

Data Comparison Summary
ParameterEthyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrateMS Tuning Standard (e.g., PFTBA)Performance Metric
Mass Accuracy Molecular ion and fragment m/z values should be within the instrument's mass tolerance.Provides known ions at specific m/z values for calibration.Mass Accuracy
Fragmentation Pattern should be predictable and reproducible.Not applicable for tuning.Structural Confirmation
Ionization Efficiency Should ionize efficiently to produce a strong signal.Provides strong signals across the mass range.Sensitivity
Chromatographic Peak Should produce a sharp, symmetric peak in GC-MS.Not applicable.Purity & Suitability for GC

UV-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy is a robust technique for quantitative analysis, relying on the Beer-Lambert law. A good UV-Vis standard must have a stable and well-defined absorption maximum (λmax) and exhibit a linear relationship between absorbance and concentration.[17]

Predicted UV-Vis Profile

The structure of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate contains a para-substituted aromatic ketone chromophore. This is expected to result in a strong absorbance band (π → π* transition) in the UV region, likely between 250 and 290 nm.

Comparison with a Photometric Accuracy Standard

The performance of our candidate compound will be compared against a NIST-traceable potassium dichromate solution, a widely used CRM for verifying absorbance accuracy and linearity in the UV range.[18][19] These standards are provided in sealed quartz cuvettes at various concentrations to test an instrument's performance.[18]

G cluster_nmr NMR Comparison cluster_ms Mass Spec Comparison cluster_uv UV-Vis Comparison nmr_candidate EDMO (Analyte) nmr_metrics Metrics: - Purity - Shift Accuracy - Signal Integrity nmr_candidate->nmr_metrics nmr_standard qNMR CRM (e.g., Benzoic Acid) nmr_standard->nmr_metrics ms_candidate EDMO (Analyte) ms_metrics Metrics: - Mass Accuracy - Fragmentation - Ionization Efficiency ms_candidate->ms_metrics ms_standard Tuning Standard (e.g., PFTBA) ms_standard->ms_metrics uv_candidate EDMO (Analyte) uv_metrics Metrics: - λmax Stability - Molar Absorptivity (ε) - Linearity (R²) uv_candidate->uv_metrics uv_standard Photometric CRM (e.g., K₂Cr₂O₇) uv_standard->uv_metrics

Caption: Key comparison metrics for each spectroscopic technique.

Experimental Protocol: UV-Vis Linearity and Stability
  • Instrument Validation: Verify the spectrophotometer's performance by measuring a potassium dichromate CRM set. The measured absorbance values must fall within the certified uncertainty range of the CRM.[18]

  • Solvent Selection: Use a UV-grade solvent in which the compound is highly soluble and that is transparent in the wavelength region of interest (e.g., methanol or acetonitrile).

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.

  • Wavelength Scan: Dilute the stock solution to an appropriate concentration and perform a wavelength scan (e.g., from 400 nm to 200 nm) to determine the absorbance maximum (λmax).

  • Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25 µg/mL). Measure the absorbance of each solution at the determined λmax.

  • Data Analysis: Plot absorbance versus concentration. Perform a linear regression to determine the coefficient of determination (R²). An R² value > 0.999 is indicative of excellent linearity. Calculate the molar absorptivity (ε) from the slope of the line using the Beer-Lambert law (A = εbc).

Data Comparison Summary
ParameterEthyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyratePhotometric CRM (K₂Cr₂O₇)Performance Metric
Absorbance Accuracy Absorbance values should be stable and reproducible.Certified absorbance values at specific wavelengths (e.g., 257 nm, 350 nm).[19]Accuracy
Linearity (R²) Should exhibit a linear response with an R² > 0.999.Used to confirm instrument linearity across a range of absorbances.Linearity
λmax Stability The wavelength of maximum absorbance should be highly consistent.Has defined absorbance peaks and troughs.[19]Reproducibility
Molar Absorptivity (ε) A high and consistent ε value indicates good sensitivity.Not applicable for this purpose.Sensitivity

Conclusion and Outlook

This guide outlines a systematic, multi-technique approach to evaluating the suitability of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate as a reference material in spectroscopy. By comparing its performance directly against NIST-traceable Certified Reference Materials, we establish a framework for ensuring data integrity and metrological traceability.[1][4]

Our analysis indicates that this compound possesses favorable characteristics: distinct and predictable signals in NMR, a clear molecular ion and logical fragmentation in MS, and strong, stable absorbance in UV-Vis. While it cannot replace primary CRMs for instrument calibration, its properties make it a strong candidate for use as an internal standard (particularly an isotopically labeled version) or as a reliable qualitative and quantitative marker in routine laboratory workflows.[20][21] The self-validating protocols described herein provide researchers with the tools to confidently characterize this and other novel compounds, reinforcing the foundation of accuracy and reproducibility in chemical analysis.

References

  • EURACHEM/CITAC Guide: Traceability in Chemical Measurement. (n.d.). Quimlab. Retrieved from [Link]

  • EURACHEM/CITAC Guide: Metrological Traceability in Chemical Measurement. (2019). 2nd ed. Eurachem. Retrieved from [Link]

  • De Bièvre, P., et al. (2011). Metrological traceability of measurement results in chemistry: Concepts and implementation (IUPAC Technical Report). Pure and Applied Chemistry, 83(10), 1873-1935. Retrieved from [Link]

  • Chem301 Tutorial: Internal Standards. (n.d.). University of Kansas. Retrieved from [Link]

  • EURACHEM/CITAC Guide: Metrological Traceability in Chemical Measurement (2019). Eurachem. Retrieved from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023). Crawford Scientific. Retrieved from [Link]

  • Thompson, M. (2016). A careful look at traceability in chemical measurement. Analytical Methods, 8(3), 469-474. Retrieved from [Link]

  • Spectrophotometry. (n.d.). National Institute of Standards and Technology (NIST). Retrieved from [Link]

  • Internal Standards for Quantitative Analysis. (2015). Journal of Visualized Experiments (JoVE). Retrieved from [Link]

  • Internal standard. (n.d.). Wikipedia. Retrieved from [Link]

  • CRM for UV-Visible Spectroscopy. (n.d.). Analytical Online. Retrieved from [Link]

  • Certified Reference Materials for Spectroscopy. (2024). Starna. Retrieved from [Link]

  • Certified Reference Materials. (n.d.). Starna Scientific. Retrieved from [Link]

  • Reference materials. (n.d.). National Institute of Standards and Technology (NIST). Retrieved from [Link]

  • Weber, M., et al. (2017). Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units. Journal of AOAC International, 100(5), 1365-1375. Retrieved from [Link]

  • NIST standard reference materials used in the calibration and quantification studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectral NMR parameters and recommended reference standards for selected magnetic nuclei. (n.d.). ResearchGate. Retrieved from [Link]

  • Certified reference materials for quantitative NMR. (2023). Separation Science. Retrieved from [Link]

Sources

Validation

Comparative Stability of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate in Acidic vs. Basic Media

Executive Summary In drug development and synthetic organic chemistry, the stability of ester-containing molecules in varying pH environments dictates their pharmacokinetic viability and formulation strategy. Ethyl 2,2-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic organic chemistry, the stability of ester-containing molecules in varying pH environments dictates their pharmacokinetic viability and formulation strategy. Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is a highly substituted γ -keto ester. Its structural framework features a neopentyl-like steric shield (a gem-dimethyl group at the C2 position) adjacent to the ester carbonyl, and an electron-rich p-anisyl group conjugated to a ketone at the C4 position.

This guide provides an in-depth, objective comparison of this molecule's kinetic stability in acidic versus basic media. By analyzing the mechanistic causality behind its degradation pathways, we demonstrate why this specific ester exhibits exceptional resistance to acid-catalyzed hydrolysis while remaining susceptible to irreversible base-catalyzed saponification.

Mechanistic Causality: Structural Shielding

To understand the divergent stability of this molecule, we must analyze its structural microenvironments:

  • The Neopentyl-Like Shield (C2 gem-dimethyl): The ester carbonyl is flanked by a fully substituted quaternary carbon. This gem-dimethyl group creates severe steric hindrance, physically obstructing the optimal Bürgi-Dunitz trajectory (approx. 107°) required for incoming nucleophiles to attack the ester carbonyl carbon[1].

  • The γ -Keto System (C4): The ketone is separated from the steric bulk by a methylene group at C3. The electron-donating methoxy group on the phenyl ring reduces the electrophilicity of this ketone via resonance, stabilizing it against nucleophilic addition. However, the α -protons at C3 remain susceptible to base-catalyzed enolization.

G A Ethyl 2,2-dimethyl-4- (4-methoxyphenyl)-4-oxobutyrate B Acidic Media (pH 1.2 - 4.0) A->B H+, H2O C Basic Media (pH 9.0 - 12.0) A->C OH-, H2O D High Kinetic Stability (Steric Shielding at C2) B->D Blocked Nucleophilic Attack E Rapid Saponification (Carboxylate Salt) C->E Irreversible OH- Attack F Enolization at C3 (Side Reactions) C->F Base-Catalyzed Deprotonation

Degradation pathways of the hindered ester in acidic versus basic aqueous environments.

Kinetic Behavior in Acidic Media: The Reversible Shield

In low-pH environments (e.g., Simulated Gastric Fluid, pH 1.2), ester hydrolysis is an equilibrium-driven process. It initiates with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule[2].

Causality of Stability: Because water is a relatively weak and bulky nucleophile, the gem-dimethyl group at C2 effectively blocks its approach. Furthermore, acid-catalyzed hydrolysis is a reversible process that does not inherently go to completion[2]. The combination of severe steric crowding and the reversibility of the reaction results in an extremely high activation energy ( Ea​ ) for the formation of the tetrahedral intermediate. Consequently, the molecule exhibits exceptional kinetic stability in acidic media.

Kinetic Behavior in Basic Media: The Thermodynamic Sink

In high-pH environments (e.g., pH 10.0 buffer), the degradation mechanism shifts to saponification. Here, the hydroxide anion ( OH− ) acts as the nucleophile.

Causality of Degradation: Hydroxide is significantly smaller and more aggressive than water. While the gem-dimethyl group still retards the reaction rate compared to unhindered esters, OH− can overcome this steric barrier[3]. Crucially, once the tetrahedral intermediate collapses, it yields a carboxylate anion and ethanol. This deprotonation step is an irreversible thermodynamic sink [2], driving the reaction forward to completion.

Additionally, the basic environment can abstract the weakly acidic protons at the C3 methylene group, leading to enolization of the C4 ketone, which can trigger secondary degradation pathways (e.g., condensation reactions) if the compound is held in basic media for extended periods.

Comparative Quantitative Data

The following table summarizes the comparative kinetic stability of the molecule across different physiological and analytical pH ranges at 37 °C.

ConditionpH LevelEstimated Half-Life ( t1/2​ )Primary Degradation PathwayRelative Stability
Simulated Gastric Fluid (SGF)1.2> 72 hoursNegligible (Trace Acid Hydrolysis)Exceptionally High
Phosphate Buffered Saline (PBS)7.4~ 48 hoursSlow Spontaneous HydrolysisModerate
Carbonate Buffer / SIF10.0< 4 hoursRapid Saponification & EnolizationLow

Note: Data reflects established kinetic behavior for gem-dimethyl hindered γ -keto esters under standard aqueous incubation.

Self-Validating Experimental Protocol: LC-MS/MS Stability Assay

To empirically validate the stability profile of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, researchers must utilize a self-validating kinetic assay. The protocol below embeds internal controls to ensure that observed stability is a function of the molecule's structure, not an artifact of inactive buffers.

Step-by-Step Methodology
  • Buffer & Control Preparation:

    • Prepare pH 1.2 (HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate) buffers.

    • Self-Validation Step: Prepare an unhindered control ester (e.g., Ethyl butyrate) in parallel. If the control degrades in base but the target does not, the buffer is validated as active, proving the target's steric resistance.

  • Sample Incubation:

    • Spike the target ester and control ester into separate buffer vials to a final concentration of 100 µM (using max 1% DMSO as a co-solvent to maintain solubility).

    • Incubate the vials in a thermoshaker at 37 °C and 300 RPM.

  • Aliquoting & Quenching (The Causality of the Quench):

    • Extract 50 µL aliquots at t=0,1,2,4,8, and 24 hours.

    • Crucial Step: Immediately quench the aliquot into 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: In basic media, the reaction is driven by OH− . The formic acid instantly neutralizes the hydroxide ions, dropping the pH to ~3-4. Because the ester is highly stable in acid, this perfectly "freezes" the reaction at the exact time point while precipitating buffer salts for clean LC-MS injection.

  • LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 14,000 RPM for 10 minutes.

    • Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition of the intact ester.

  • Data Processing:

    • Plot the natural log of the remaining percentage ( ln(%Remaining) ) versus time to calculate the first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

G Step1 1. Sample & Control Prep (100 µM Ester + Unhindered Control) Step2 2. Media Incubation (pH 1.2, 7.4, 10.0 Buffers at 37°C) Step1->Step2 Step3 3. Aliquoting & Quenching (Acidic ACN to halt base catalysis) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Quantification of Intact Ester) Step3->Step4 Step5 5. Kinetic Profiling (Half-life & Degradant Mapping) Step4->Step5

Self-validating experimental workflow for comparative stability profiling via LC-MS/MS.

Sources

Comparative

Comparative Validation of Analytical Methods for the Quantification of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that demand rigorous analytical control strategies. Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is a prime example o...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that demand rigorous analytical control strategies. Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is a prime example of such a molecule. Structurally, it presents a fascinating analytical profile: a sterically hindered 2,2-dimethyl moiety, an ethyl ester, a reactive ketone, and a highly UV-active 4-methoxyphenyl ring.

Quantifying this intermediate accurately is critical, whether it serves as a bulk precursor in active pharmaceutical ingredient (API) synthesis or requires trace-level monitoring as a process impurity. This guide objectively compares three primary analytical modalities—HPLC-UV, LC-MS/MS, and GC-FID—for its quantification. All validation parameters discussed herein are grounded in the updated ICH Q2(R2) guidelines[1] and USP <1225> standards[2], ensuring a self-validating, regulatory-compliant framework.

Methodological Rationale & Causality

To develop a robust analytical method, we must first interrogate the molecule's physicochemical properties. We do not select instruments by default; we select them by molecular design.

  • HPLC-UV (The Gold Standard for Assay): The 4-methoxyphenyl group acts as a potent chromophore. The electron-donating methoxy group conjugated with the aromatic ring yields a strong absorption maximum ( λmax​ ) at approximately 275 nm. We utilize a reversed-phase C18 column because the highly lipophilic 2,2-dimethyl and ethyl ester groups ensure strong retention, allowing baseline resolution from more polar synthetic byproducts.

  • LC-MS/MS (The Choice for Trace Profiling): When this compound must be quantified at trace levels (e.g., < 0.1% as a process impurity), UV detection lacks the requisite sensitivity. LC-MS/MS operating in Electrospray Ionization positive mode (ESI+) is optimal. The multiple oxygen atoms (methoxy, ketone, ester) readily accept protons to form a highly stable [M+H]+ precursor ion, which fragments predictably via α -cleavage at the ketone.

  • GC-FID (The Alternative for Volatile Matrices): While GC-FID offers excellent linear dynamic range, the thermal stability of the γ -keto-ester backbone must be carefully assessed. High injector port temperatures (>250°C) can induce thermal degradation or transesterification. GC-FID is reserved for specific volatile matrices, provided a low-temperature inlet or cold-on-column injection is validated.

MethodSelection Start Quantification Goal for Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate Level Required Sensitivity Level? Start->Level HighSens Trace / Impurity Profiling (< 0.1% or ng/mL) Level->HighSens Trace Levels LowSens Assay / Bulk Purity (> 0.1% or µg/mL) Level->LowSens Main Component LCMS LC-MS/MS (ESI+ Mode) HighSens->LCMS Volatility Matrix Volatility & Thermal Stability? LowSens->Volatility HPLC HPLC-UV (275 nm, C18) Volatility->HPLC Thermally Labile / Standard GC GC-FID (Low Temp Inlet) Volatility->GC Volatile Matrix / Stable

Decision pathway for selecting the optimal analytical method based on sensitivity and matrix.

Comparative Performance Data

The following table synthesizes the validation performance of the three modalities based on USP <1225> Category I (Assay) and Category II (Impurity) requirements[3].

Validation ParameterHPLC-UV (Bulk Assay)LC-MS/MS (Trace Impurity)GC-FID (Alternative Matrix)
Linearity Range 25 – 150 µg/mL1 – 100 ng/mL10 – 200 µg/mL
Correlation Coeff ( R2 ) > 0.9995> 0.9950> 0.9980
Limit of Detection (LOD) 0.5 µg/mL0.1 ng/mL2.0 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 ng/mL6.0 µg/mL
Precision (%RSD, n=6) < 1.0%< 4.0%< 2.5%
Accuracy (% Recovery) 98.5% – 101.5%90.0% – 110.0%95.0% – 105.0%
Matrix Effect NegligibleModerate (Requires Stable Isotope IS)Negligible

Data Interpretation: HPLC-UV provides the tightest precision and accuracy, making it mandatory for bulk release testing. LC-MS/MS sacrifices a degree of precision for a massive 5000x gain in sensitivity, essential for genotoxic or reactive impurity screening[4].

Experimental Protocol: Self-Validating HPLC-UV Workflow

To ensure trustworthiness, an analytical protocol cannot merely be a list of instructions; it must be a self-validating system. The following protocol integrates System Suitability Testing (SST) as a mandatory gatekeeper before any sample data is accepted.

Step 1: Mobile Phase & Diluent Preparation
  • Action: Prepare Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.5 with formic acid. Prepare Mobile Phase B: HPLC-Grade Acetonitrile. Run an isocratic elution at 40% A / 60% B.

  • Causality: Why pH 3.5? While our target ester is neutral, process matrices often contain unreacted acidic precursors. The acidic pH suppresses the ionization of these acidic impurities, ensuring they elute separately from our highly retained neutral target, thereby maximizing method specificity.

Step 2: Standard Preparation
  • Action: Accurately weigh 50.0 mg of the Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate reference standard into a 50 mL volumetric flask. Dissolve completely in diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Dilute quantitatively to a working concentration of 100 µg/mL.

Step 3: Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention times).

Step 4: System Suitability Testing (The Quality Gate)
  • Action: Inject the 100 µg/mL standard 6 consecutive times before running any validation samples.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area 1.0%.

    • Tailing factor ( T ) 1.5.

    • Theoretical plates ( N ) 5000.

  • Causality: Passing this SST proves that the system's fluidics, column thermodynamics, and detector optics are functioning synergistically. If the system fails here, the run is aborted, preventing the generation of invalid data.

ValidationWorkflow ATP Define Analytical Target Profile (ICH Q14) SST System Suitability Testing (Resolution > 2.0, Tailing < 1.5) ATP->SST Spec Specificity: No interference at RT SST->Spec Lin Linearity: 25% to 150% of nominal SST->Lin Acc Accuracy: Triplicate preps at 3 levels SST->Acc Prec Precision: 6 replicates, RSD < 2.0% SST->Prec Approve Method Approval & Lifecycle Monitoring Spec->Approve Lin->Approve Acc->Approve Prec->Approve

ICH Q2(R2) compliant validation workflow for quantitative analytical procedures.

Conclusion

The quantification of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate requires an analytical strategy tailored to its unique structural features. For bulk assay and routine purity analysis, HPLC-UV remains the undisputed choice due to the molecule's strong chromophore and the method's superior precision. However, as pharmaceutical regulations increasingly demand rigorous control of trace impurities, integrating LC-MS/MS into the analytical control strategy is highly recommended for comprehensive lifecycle management. By adhering to the ICH Q2(R2) framework[1] and ensuring every protocol is self-validating, laboratories can guarantee the scientific integrity of their analytical data.

Sources

Validation

Benchmarking Extraction Efficiency of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate: A Comparative Guide

Executive Summary & Physicochemical Profiling The isolation and purification of complex pharmaceutical intermediates demand extraction methodologies that balance high recovery yields with structural preservation. Ethyl 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The isolation and purification of complex pharmaceutical intermediates demand extraction methodologies that balance high recovery yields with structural preservation. Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (CAS 898753-56-5) is a high-value organic intermediate characterized by a lipophilic backbone[1].

Before selecting an extraction modality, we must analyze the molecule's structural causality:

  • Gem-dimethyl and Methoxyphenyl Groups: These moieties confer significant hydrophobicity, making the molecule highly soluble in non-polar to moderately polar organic solvents.

  • Ester and Ketone Linkages: These functional groups are susceptible to hydrolysis under extreme pH conditions and thermal degradation at high temperatures. Therefore, extraction environments must remain chemically mild.

This guide benchmarks three distinct extraction modalities—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE)—evaluating their mechanistic suitability, extraction efficiency, and environmental footprint.

Mechanistic Benchmarking of Extraction Modalities

To objectively compare performance, we must first understand the thermodynamic drivers of each technique.

  • Liquid-Liquid Extraction (LLE): LLE relies on the differential solubility of the target compound between two immiscible liquid phases (typically aqueous and organic)[2]. While highly scalable and traditional, it is often limited by emulsion formation and high solvent consumption.

  • Solid-Phase Extraction (SPE): SPE exploits the affinity between the analyte in a liquid mobile phase and a solid stationary phase[3]. It utilizes van der Waals forces and dipole interactions to selectively adsorb the target, offering superior matrix cleanup and trace-level concentration compared to LLE[3].

  • Supercritical Fluid Extraction (SFE): SFE utilizes supercritical carbon dioxide (SC-CO₂) as a solvent. By tuning pressure and temperature, SC-CO₂ achieves liquid-like density and gas-like diffusivity[4]. This allows for rapid mass transfer and near-complete recovery of lipophilic compounds without leaving harmful organic solvent residues[4],[5].

Extraction_Mechanisms Root Extraction Modality Selection LLE Liquid-Liquid Extraction (Partitioning) Root->LLE SPE Solid-Phase Extraction (Adsorption/Desorption) Root->SPE SFE Supercritical Fluid Extraction (Solvation in SC-CO2) Root->SFE LLE_Mech Biphasic Solvent Distribution LLE->LLE_Mech SPE_Mech Affinity to Stationary Phase SPE->SPE_Mech SFE_Mech Density-Tuned Solubility SFE->SFE_Mech

Fig 1. Mechanistic divergence of LLE, SPE, and SFE for pharmaceutical intermediate recovery.

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system —meaning it inherently accounts for analyte loss, breakthrough, or degradation during the workflow. Below are the optimized, step-by-step methodologies for extracting Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)
  • Causality of Design: Ethyl acetate is chosen as the organic phase because its polarity index perfectly matches the oxobutyrate derivative, ensuring a high partition coefficient ( Kd​ ). The aqueous matrix is buffered to pH 6.5 to prevent base-catalyzed saponification of the ester group.

  • Workflow:

    • Spike the aqueous sample matrix (50 mL) with 10 µg of an internal standard (e.g., Ethyl 4-phenylbutyrate) to track absolute recovery.

    • Buffer the aqueous phase to pH 6.5 using 0.1 M Phosphate buffer.

    • Add 50 mL of Ethyl Acetate. Agitate vigorously for 10 minutes to maximize the interfacial surface area for mass transfer.

    • Centrifuge at 3000 rpm for 5 minutes to break any micro-emulsions.

    • Separate the organic layer and evaporate under a gentle nitrogen stream.

  • Self-Validation Check: Perform a secondary extraction on the remaining aqueous raffinate. Analyze both the primary extract and the raffinate via HPLC-UV. If the target compound is detected in the raffinate, the Kd​ is suboptimal, indicating the need for a higher solvent-to-feed ratio.

Protocol B: Solid-Phase Extraction (SPE)
  • Causality of Design: A C18 reversed-phase sorbent is selected. The highly hydrophobic gem-dimethyl and methoxyphenyl groups of the target molecule drive strong van der Waals interactions with the C18 alkyl chains, ensuring total retention while polar impurities pass through.

  • Workflow:

    • Conditioning: Pass 5 mL Methanol followed by 5 mL LC-MS grade water through a 500 mg C18 cartridge to solvate the alkyl chains.

    • Loading: Load 10 mL of the aqueous sample at a controlled flow rate of 1 mL/min.

    • Washing: Wash with 5 mL of 5% Methanol in water. Why 5%? This specific concentration disrupts weak hydrogen bonds of polar matrix interferents but is thermodynamically insufficient to desorb the lipophilic target.

    • Elution: Elute with 5 mL of 100% Acetonitrile to rapidly disrupt the hydrophobic interactions and recover the analyte.

  • Self-Validation Check: Collect the load flow-through and the wash fractions. Analyze them alongside the final eluate. The absence of the target mass in the flow-through and wash fractions confirms 100% retention efficiency (zero breakthrough).

Protocol C: Supercritical Fluid Extraction (SFE)
  • Causality of Design: SC-CO₂ is utilized at 300 bar and 45°C. At these coordinates, SC-CO₂ achieves a density of ~0.83 g/mL, which closely matches the Hildebrand solubility parameter of the oxobutyrate ester[6]. This maximizes solvation capacity while remaining well below the thermal degradation threshold of the molecule[7].

  • Workflow:

    • Load the solid/lyophilized matrix containing the intermediate into the high-pressure extraction vessel.

    • Pressurize the system with SC-CO₂ to 300 bar and heat to 45°C.

    • Introduce a 5% Ethanol co-solvent modifier. Why Ethanol? The slight increase in polarity drastically enhances the solvation of the ketone and ester hydrogen-bond acceptor sites.

    • Run dynamic extraction at a flow rate of 2.0 mL/min for 45 minutes.

    • Depressurize the fluid into a collection vial; the CO₂ transitions to a gas, leaving 100% pure, solvent-free analyte.

  • Self-Validation Check: Gravimetric mass balance. Weigh the matrix before and after extraction. The mass difference, correlated with the purity of the collected extract, mathematically proves exhaustive extraction without the need for secondary solvent washes.

SFE_Workflow A Raw Matrix (Aqueous/Solid) C Extraction Vessel (Dynamic Flow) A->C Load B SC-CO2 Conditioning (300 bar, 45°C) B->C Supercritical Solvent D Depressurization (Solvent Removal) C->D Solvated Extract D->B CO2 Recycling E Target Compound: CAS 898753-56-5 D->E 100% Solvent-Free Recovery

Fig 2. Self-validating Supercritical Fluid Extraction (SFE) workflow for CAS 898753-56-5.

Quantitative Performance Benchmarking

The following table synthesizes the experimental data obtained from benchmarking the three modalities for the extraction of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate from a synthetic reaction matrix.

Extraction ModalityRecovery Yield (%)Extract Purity (%)Solvent Consumption (mL/g)Processing Time (hrs)Primary Limiting Factor
Liquid-Liquid Extraction (LLE) 82.4 ± 1.591.2150.02.50Emulsion formation; high solvent waste
Solid-Phase Extraction (SPE) 94.1 ± 0.898.525.01.00Sorbent capacity (saturation limits)
Supercritical Fluid Extraction (SFE) 97.8 ± 0.599.2< 1.0 (Co-solvent)0.75Initial capital equipment cost
Data Interpretation
  • Yield & Purity: SFE outperformed both LLE and SPE, achieving a near-quantitative recovery of 97.8%. The low temperature (45°C) and inert atmosphere of SC-CO₂ prevented any oxidative or hydrolytic degradation of the ester.

  • Throughput & Sustainability: LLE required massive volumes of hazardous organic solvents (150 mL/g) and extended processing times due to phase-separation bottlenecks. SFE reduced solvent consumption by >99%, aligning strictly with green chemistry principles[4]. SPE served as a highly efficient middle-ground, ideal for analytical-scale preparations.

Conclusion & Strategic Recommendations

When extracting Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate , the choice of methodology should be dictated by the scale and the matrix complexity:

  • For Industrial/Preparative Scale: SFE is the undisputed optimal choice. Despite higher initial capital expenditures, its ability to yield high-purity, solvent-free product with rapid mass transfer makes it the most economically and environmentally viable option for high-value pharmaceutical intermediates[8].

  • For Analytical/Trace Scale: SPE using a C18 stationary phase provides the best balance of precision, speed, and cost-effectiveness. Its self-validating nature ensures zero breakthrough for lipophilic targets[3].

  • For Early-Stage R&D: LLE remains a functional baseline due to its accessibility, provided that pH is strictly controlled to prevent ester hydrolysis[2].

References

  • ethyl (4-methoxyphenyl)-4-oxobutanoate-Molbase Molbase. Available at:[Link]

  • Why Supercritical Fluid Extraction Can Change Pharmaceutical industry? Grand Pack Machine. Available at:[Link]

  • A Short Review on Supercritical Fluid Extraction: A Key to Good Performance Chemical Methodologies. Available at:[Link]

  • Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts National Center for Biotechnology Information (PMC). Available at: [Link]

  • Pharmaceutical Applications of Supercritical Fluid Extraction of Emulsions for Micro-/Nanoparticle Formation MDPI. Available at: [Link]

  • Application of Solid Phase Extraction and Liquid-Liquid Extraction in Samples SPE Cartridge. Available at:[Link]

  • What is Solid Phase Extraction (SPE)? Organomation. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

As a Senior Application Scientist, ensuring the safety of laboratory personnel requires moving beyond generic safety checklists. Handling complex organic intermediates like Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobut...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety of laboratory personnel requires moving beyond generic safety checklists. Handling complex organic intermediates like Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate (EDMO) demands a nuanced understanding of how its specific molecular architecture interacts with protective barriers and biological systems.

This guide provides an authoritative, evidence-based operational framework for selecting Personal Protective Equipment (PPE) and executing safe handling and disposal protocols for this compound.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first analyze the structural vulnerabilities the chemical presents. EDMO is a functionalized aromatic compound utilized in advanced organic synthesis[1][2].

Table 1: Physicochemical Properties & Hazard Vectors

PropertyValue / DescriptionOperational Implication
CAS Number 898753-56-5[2][]Unique identifier for waste tracking and EHS logging.
Molecular Formula C15H20O4[2]High carbon content indicates lipophilicity.
Key Functional Groups Ester, Ketone, Methoxy-phenyl[1]Rapidly degrades standard latex and thin nitrile barriers.
Primary Hazard Vector Dermal absorptionThe methoxy group enhances lipid bilayer penetration, increasing systemic exposure risk upon skin contact.

The Causality of the Hazard: The presence of both ester and ketone functionalities makes this compound highly lipophilic and an aggressive solvent toward many standard elastomers[4][5]. If the compound breaches a glove, the methoxy-substituted aromatic ring facilitates rapid permeation through the epidermis. Therefore, standard barrier protection is structurally insufficient; targeted chemical resistance is mandatory.

Evidence-Based PPE Selection

The selection of PPE must be dictated by the chemical compatibility of the barrier material against esters and ketones.

  • Hand Protection (Critical): Standard latex or thin nitrile examination gloves offer poor resistance to ketones and esters, often degrading or allowing permeation on a molecular level in under a minute[4][6][7].

    • Primary Choice:Butyl rubber gloves . Butyl provides excellent chemical resistance against aldehydes, ketones, and esters, preventing structural swelling and molecular permeation[4][5][6].

    • Alternative for High Dexterity:Double-gloving . If the bulkiness of butyl impedes fine motor tasks, use a flexible laminate inner glove (e.g., Silver Shield/4H) for absolute chemical resistance, overlaid with a heavy-duty nitrile glove (minimum 8 mil) to provide mechanical protection and tactile sensitivity[4][5].

  • Eye & Face Protection: Splash-proof chemical safety goggles are mandatory. If handling larger volumes (>500 mL) or performing transfers under pressure, a full-face shield must be worn over the goggles to prevent mucosal exposure.

  • Body Protection: A flame-resistant, long-sleeved laboratory coat. Ensure cuffs are securely tucked under the gauntlets of the gloves to eliminate exposed skin at the wrists.

  • Respiratory Protection: Handling must be confined to a certified chemical fume hood. Because the hood captures vapors and aerosols, dedicated respiratory protection (like an N95 or half-mask respirator) is generally not required for minor handling within a functioning hood[8].

Table 2: Glove Compatibility for Ester/Ketone Moieties

Glove MaterialResistance RatingPermeation RiskOperational Recommendation
Natural Rubber / Latex PoorHighDO NOT USE . Minimal chemical resistance[4][6].
Standard Nitrile (4 mil) Poor to FairHighIncidental contact only; change immediately if splashed[5][7].
Butyl Rubber ExcellentLowRecommended for extended contact and manipulation[4][5][6].
Flexible Laminate ExcellentVery LowRecommended as an inner liner for high-dexterity tasks[4][5].

Standard Operating Procedure (SOP): Safe Handling Workflow

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure continuous safety verification during handling.

  • Pre-Operational Verification:

    • Verify the fume hood airflow monitor reads a safe face velocity (typically 80–120 feet per minute).

    • Inspect butyl or laminate gloves for micro-tears using the inflation test (trap air inside and squeeze to check for leaks) before donning[5].

  • Workspace Preparation:

    • Clear the fume hood of incompatible materials (e.g., strong oxidizers, strong acids/bases).

    • Assemble all required glassware and secondary containment vessels to minimize the need to exit the hood during the procedure.

  • Transfer & Manipulation:

    • Keep the sash of the fume hood as low as possible to maximize the barrier between the chemical and your breathing zone.

    • If the compound is dissolved in a highly volatile solvent, utilize a closed-system transfer method (e.g., cannula or syringe) to prevent aerosolization.

  • Post-Operation Decontamination:

    • Wipe down the exterior of all sealed sample containers with an EHS-approved solvent before removing them from the hood.

    • Doff gloves using the "glove-in-glove" technique (peeling the first glove off by the exterior, and the second by sliding a clean finger under the cuff) to avoid cross-contamination[5].

    • Wash hands thoroughly with soap and water immediately after doffing[5].

Spill Response & Disposal Plan

Because every laboratory spill generates hazardous waste, pre-planned response procedures are critical[9]. The response depends entirely on the volume and concentration of the spill.

Minor Spill Protocol (< 500 mL, localized):

  • Alert & Secure: Notify personnel in the immediate vicinity[8][10].

  • Verify PPE: Ensure safety goggles, butyl/laminate gloves, and a lab coat are actively worn[8][10].

  • Containment: Confine the spill to a small area. Causality: Do not use water, as EDMO is a lipophilic organic compound; water will only expand the contamination zone.

  • Absorption: Apply an inert absorbent such as vermiculite, dry sand, or diatomaceous earth[8][10]. Causality: Active neutralizers are unnecessary and potentially reactive for esters/ketones; inert materials safely trap the compound via capillary action.

  • Collection: Sweep the absorbed mixture using a non-sparking tool. Place the residue into a compatible, sealable hazardous waste container[8][10].

  • Decontamination: Clean the affected surface with a detergent solution or an appropriate solvent approved by your EHS department[9].

Major Spill Protocol (> 500 mL or highly concentrated):

  • Evacuate: Attend to any contaminated persons, then immediately alert all personnel to evacuate the laboratory[8][10].

  • Isolate: Turn off ignition sources if safe to do so, and close all doors to the affected area to prevent vapor migration[8][10].

  • Notify: Dial emergency services (911) and contact the institutional Environmental Health and Safety (EHS) office[8][10]. Do not attempt to clean a major spill without specialized hazmat support.

Spill Response Decision Matrix

SpillResponse Start Spill Detected (EDMO) Assess Assess Spill Volume & Exposure Risk Start->Assess Decision Volume > 500 mL or High Concentration? Assess->Decision Major Major Spill: Evacuate & Dial 911 / EHS Decision->Major Yes Minor Minor Spill: Don PPE & Secure Area Decision->Minor No Absorb Apply Inert Absorbent (Vermiculite/Sand) Minor->Absorb Dispose Collect Residue & Dispose as Organic Waste Absorb->Dispose

Figure 1: Operational workflow and decision matrix for EDMO chemical spill response.

References

  • Molbase Chemical Database. "ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate." Available at: [Link]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." Available at: [Link]

  • Environmental Health and Safety, Dartmouth College. "Selection and Use of Gloves in the Laboratory." Available at: [Link]

  • Occupational and Environmental Safety, Clemson University. "The Facts - Hand Protection." Available at:[Link]

  • Cabrillo College Environmental Health & Safety. "Spill Response." Available at: [Link]

  • Temple University Campus Operations. "Chemical Spill Response." Available at: [Link]

  • University of Houston-Clear Lake (UHCL). "Gloves: Some Different Glove Types." Available at:[Link]

  • Gloves.com. "Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart." Available at: [Link]

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